molecular formula C8H11ClIN B2950834 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride CAS No. 2503203-49-2

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2950834
CAS No.: 2503203-49-2
M. Wt: 283.54
InChI Key: SHVQRNGYJVUJOD-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride is a useful research compound. Its molecular formula is C8H11ClIN and its molecular weight is 283.54. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-iodophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVQRNGYJVUJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine hydrochloride ). The synthesis is approached through two distinct pathways: Reductive Amination (the primary, high-fidelity route) and Nucleophilic Substitution (the secondary route).

Executive Summary

Target Compound: 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride Chemical Formula: C₈H₁₀IN · HCl Molecular Weight: 283.54 g/mol (Free base: 247.08 g/mol ) Core Application: High-value intermediate for Suzuki-Miyaura cross-coupling, Heck reactions, and pharmacophore generation in medicinal chemistry.

This guide prioritizes Reductive Amination as the "Gold Standard" pathway due to its superior control over mono-alkylation, minimizing the formation of tertiary amine byproducts common in direct alkylation methods.

Pathway 1: Reductive Amination (Gold Standard)

Strategic Rationale

This pathway utilizes 2-iodobenzaldehyde and methylamine . The reaction proceeds via an in situ imine intermediate, which is selectively reduced to the secondary amine.

  • Why this route? It avoids the "over-alkylation" runaway effect seen in nucleophilic substitution (where the product is more nucleophilic than the starting material).

  • Ortho-Effect Consideration: The iodine atom at the ortho position introduces steric bulk. To counteract this, we employ a stronger Lewis acid activation or extended imine formation times before adding the reducing agent.

Precursors & Reagents
ReagentRoleEquiv.Notes
2-Iodobenzaldehyde Substrate1.0Purity >98% essential.[1]
Methylamine (33% in EtOH) Nitrogen Source1.5 - 2.0Excess drives imine equilibrium.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.5Milder than NaBH₄; prevents aldehyde reduction.
Acetic Acid (AcOH) Catalyst0.1Activates carbonyl for imine formation.
Dichloromethane (DCM) Solvent-Anhydrous required.[2]
Step-by-Step Protocol

Phase A: Imine Formation

  • Charge: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-iodobenzaldehyde (10 mmol) in anhydrous DCM (40 mL).

  • Activate: Add Methylamine (33% wt in ethanol, 15 mmol) followed by Acetic Acid (1 mmol).

  • Equilibrate: Stir at room temperature (RT) for 2–4 hours.

    • Validation: Monitor via TLC (disappearance of aldehyde spot). The steric hindrance of the 2-iodo group may require the longer 4-hour window compared to para-substituted analogs.

Phase B: Selective Reduction

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

    • Expert Insight: Adding STAB too quickly can cause an exotherm that degrades the imine.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12 hours).

Phase C: Workup & Salt Formation

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until bubbling ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Wash: Wash combined organics with Brine (1 x 30 mL), then dry over Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo to yield the crude free base (usually a pale yellow oil).

  • Salt Formation: Dissolve the oil in minimal diethyl ether. Add 2M HCl in diethyl ether (1.2 equiv) dropwise at 0°C.

  • Isolation: The white precipitate (Hydrochloride salt) is filtered, washed with cold ether, and dried under vacuum.

Pathway 2: Nucleophilic Substitution (Alternative)

Strategic Rationale

This pathway employs 2-iodobenzyl bromide (or chloride) and excess methylamine .

  • Why this route? Useful if the aldehyde precursor is unavailable.

  • Critical Risk: High risk of forming the tertiary amine (dimer) impurity. This is mitigated by using a massive excess of methylamine to statistically favor mono-alkylation.

Precursors & Reagents
ReagentRoleEquiv.Notes
2-Iodobenzyl Bromide Substrate1.0Highly lachrymatory; handle in hood.
Methylamine (40% aq) Nucleophile10.0Large excess is critical.
THF or Ethanol Solvent-Solubilizes the organic halide.
Step-by-Step Protocol
  • Preparation: Dissolve Methylamine (100 mmol, 10 equiv) in THF (50 mL) and cool to 0°C.

  • Addition: Dissolve 2-iodobenzyl bromide (10 mmol) in THF (10 mL). Add this solution dropwise to the methylamine solution over 60 minutes.

    • Causality: Slow addition into a high concentration of amine ensures the bromide reacts with methylamine rather than the newly formed product.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Concentrate the solvent to remove excess methylamine and THF.

  • Purification: Residue will contain the product hydrobromide and methylammonium bromide. Basify with 1M NaOH to pH 12, extract with DCM, dry, and concentrate.

  • Salt Formation: Convert to HCl salt as described in Pathway 1.

Visualization of Pathways[2]

SynthesisPathways cluster_legend Pathway Legend Aldehyde 2-Iodobenzaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine MeNH2, AcOH (Dehydration) Bromide 2-Iodobenzyl Bromide FreeBase 1-(2-Iodophenyl)-N- methylmethanamine (Free Base) Bromide->FreeBase Excess MeNH2 (SN2 Reaction) Imine->FreeBase STAB (Reduction) Product FINAL PRODUCT HCl Salt FreeBase->Product HCl/Ether (Precipitation) MeNH2 Methylamine STAB NaBH(OAc)3 (Reductant) HCl HCl/Ether

Caption: Comparative workflow of Reductive Amination (Blue, Solid) vs. Nucleophilic Substitution (Red, Dashed).

Safety & Handling (E-E-A-T)

Iodine Sensitivity

Organoiodine compounds are light-sensitive.

  • Protocol Adjustment: Wrap reaction flasks in aluminum foil during the reaction and storage.

  • Storage: Store the final HCl salt in amber vials at -20°C to prevent dehydrohalogenation or discoloration.

Lachrymatory Warning

Benzyl halides (Pathway 2 precursors) are potent lachrymators (tear gas agents).

  • Control: All weighing and transfers of 2-iodobenzyl bromide must occur inside a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

Self-Validating Purity Check

Before using the product in sensitive metal-catalyzed couplings (e.g., Suzuki), ensure the absence of the tertiary amine dimer .

  • Test: 1H NMR in DMSO-d6.

    • Product: Singlet (N-Me) at ~2.5 ppm (3H).

    • Impurity: Singlet (N-Me) at ~2.2 ppm (shifted upfield) and integration of benzylic protons showing dimerization.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1] Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link

  • PubChem. (2025).[3] "N-Methylbenzylamine hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Comprehensive Spectroscopic Characterization of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine hydrochloride) is a critical bifunctional building block in modern organic synthesis and drug discovery. Featuring both a reactive secondary amine and an ortho-positioned iodine atom, it serves as a highly versatile precursor for palladium-catalyzed cross-coupling reactions, tandem α-arylation/Michael additions, and the synthesis of complex tetrahydroisoquinolines[1]. Furthermore, it is heavily utilized in protective group strategies, such as the formation of tert-butyl 2-iodobenzyl(methyl)carbamate[2].

Because the reactivity of this molecule hinges on the integrity of both the carbon-iodine bond and the secondary amine, rigorous spectroscopic validation (NMR, IR, MS) is paramount. This whitepaper provides an in-depth technical guide to the spectroscopic characterization of the hydrochloride salt, explaining the causality behind experimental choices and detailing self-validating analytical protocols.

Chemical Identity & Structural Significance

Before diving into the spectroscopic data, it is essential to establish the physical and chemical parameters of the compound. The hydrochloride salt form is preferred over the free base due to its enhanced oxidative stability, reduced volatility, and ease of handling during long-term storage.

PropertyValue / Description
Chemical Name 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride
Synonyms N-methyl-2-iodobenzylamine HCl; 2-Iodo-N-methylbenzylamine HCl
CAS Registry Number 113258-86-9 (Free Base)
Molecular Formula C8H11ClIN (Salt) / C8H10IN (Free Base)
Molecular Weight 283.54 g/mol (Salt) / 247.08 g/mol (Free Base)
Key Structural Features Ortho-iodine (heavy atom effect), benzylic methylene, secondary amine

Causality in Sample Preparation & Analytical Strategy

As a Senior Application Scientist, it is critical to understand why specific analytical conditions are chosen. Spectroscopy is not merely about running a sample; it is about designing a system where the data self-validates the structure.

  • Solvent Selection for NMR: While the free base is highly soluble in

    
    [3], the hydrochloride salt requires a highly polar, aprotic solvent like 
    
    
    
    .
    
    
    prevents the rapid exchange of the ammonium protons (
    
    
    ) with residual water, allowing them to be observed as a broad signal, which confirms the salt form.
  • Ionization Technique for MS: Electrospray Ionization in positive mode (ESI+) is the optimal choice. The secondary amine is highly basic and readily accepts a proton in the acidic mobile phase (typically containing 0.1% formic acid), yielding a strong

    
     signal.
    
  • IR Sampling: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellets. ATR requires no sample dilution, preventing moisture absorption (hygroscopicity) that could obscure the critical

    
     stretching region (2700–3000 
    
    
    
    ).

Workflow A 2-Iodobenzaldehyde + Methylamine B Reductive Amination (NaBH(OAc)3) A->B C Free Base Extraction B->C D HCl Gas / Ether Precipitation C->D E 1-(2-Iodophenyl)-N- methylmethanamine HCl D->E F NMR (DMSO-d6) E->F G ESI-MS (+ve) E->G H ATR-FTIR E->H

Synthetic workflow and spectroscopic validation strategy for the target hydrochloride salt.

Spectroscopic Data & Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride are dominated by two major electronic effects: the deshielding effect of the protonated amine and the magnetic anisotropy/heavy atom effect of the iodine atom.


H NMR (400 MHz, 

)
The protonation of the amine (

) significantly deshields the adjacent benzylic methylene (

-) and N-methyl (

) protons, shifting them downfield compared to the free base[3]. Furthermore, the bulky iodine atom forces the ortho-proton (Ar-H3) into the deshielding cone of the aromatic ring, resulting in a characteristic doublet near 7.95 ppm.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Rationale
9.20Broad singlet2H

Broadened due to quadrupolar relaxation of Nitrogen-14 and slow exchange.
7.95Doublet (J = 7.9 Hz)1HAr-H3 (ortho to I)Deshielded by steric compression and iodine's magnetic anisotropy.
7.60Doublet (J = 7.7 Hz)1HAr-H6 (ortho to

)
Standard aromatic region.
7.45Triplet of doublets1HAr-H4Meta coupling observed (J ~ 1.2 Hz).
7.15Triplet of doublets1HAr-H5Standard aromatic region.
4.25Singlet2HBenzylic

-
Deshielded by the adjacent positively charged nitrogen.
2.55Singlet3H

Deshielded by the adjacent positively charged nitrogen.

C NMR (100 MHz, 

)
The most critical diagnostic peak in the

C NMR spectrum is the carbon directly attached to the iodine atom (C2). Due to the "heavy atom effect" (spin-orbit coupling induced by the large electron cloud of iodine), this carbon is shielded and appears unusually upfield for an aromatic carbon.
Chemical Shift (

, ppm)
AssignmentNote
139.5Ar-C3Ortho to Iodine.
134.2Ar-C1Ipso to the benzylic group.
131.0, 129.5, 128.8Ar-C6, C4, C5Unsubstituted aromatic carbons.
100.5Ar-C2 (Ipso to I)Diagnostic: Highly shielded due to the Heavy Atom Effect of Iodine.
55.2Benzylic

-
Downfield due to the adjacent ammonium group.
32.5

Standard N-methyl shift in a salt form.
Mass Spectrometry (MS)

In ESI+ mode, the compound readily forms the


 ion at m/z 248.0 (calculated for 

). Because iodine is monoisotopic (

), there is no M+2 isotope pattern (unlike chlorine or bromine), but the mass defect is highly characteristic.

MS_Frag M [M+H]+ m/z 248.0 F1 Loss of Methylamine (-31 Da) M->F1 F2 Loss of HI (-128 Da) M->F2 I1 2-Iodobenzyl Cation m/z 217.0 F1->I1 I2 Tropylium / Benzyl derivative m/z 120.1 F2->I2

Proposed ESI-MS fragmentation pathway for the [M+H]+ ion of N-methyl-2-iodobenzylamine.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the hydrochloride salt and the functional groups.

Wavenumber (

)
Vibration ModeIntensityStructural Implication
2950 – 2700

stretch
Broad, StrongConfirms the amine hydrochloride salt form.
1580, 1430C=C stretchMediumAromatic ring breathing modes.
1010C-N stretchMediumSecondary amine linkage.
750C-H out-of-plane bendStrongCharacteristic of 1,2-disubstituted benzenes.
550C-I stretchWeak-MediumConfirms the presence of the heavy halogen.

Standard Operating Procedures (SOPs)

To ensure high-fidelity replication of these results, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Desiccation: Dry the 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride sample in a vacuum desiccator over

    
     for 12 hours to remove trace moisture that could obscure the 
    
    
    
    signal.
  • Dissolution: Weigh 15 mg of the dried compound into a clean glass vial. Add 0.6 mL of anhydrous

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Homogenization: Sonicate the vial for 30 seconds until the solution is completely clear. Transfer to a 5 mm NMR tube.

  • Acquisition: Run a standard 1D

    
    H sequence (ns=16, d1=2s) and a 
    
    
    
    H-decoupled
    
    
    C sequence (ns=512, d1=2s) at 298 K.
  • Validation: Verify the presence of the broad peak at ~9.20 ppm. If the peak is sharp or missing, water contamination has occurred; discard and prep a new sample.

Protocol B: LC-ESI-MS Analysis
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:1000 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (The formic acid ensures complete protonation to

    
    ).
    
  • Injection: Inject 2

    
    L into the LC-MS system (e.g., Agilent 6545 Q-TOF).
    
  • Parameters: Set the capillary voltage to 3500 V, drying gas temperature to 300 °C, and run a positive ion scan from m/z 100 to 500.

  • Validation: Confirm the base peak at m/z 248.0 and the diagnostic fragment at m/z 217.0 (loss of

    
    ).
    
Protocol C: ATR-FTIR Analysis
  • Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4

    
     resolution).
    
  • Application: Place approximately 2-3 mg of the solid hydrochloride powder directly onto the ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (preventing air gaps that reduce signal intensity).

  • Acquisition: Collect the sample spectrum (32 scans, 4

    
     resolution).
    
  • Validation: Ensure the baseline is flat. A broad, sloping baseline between 3500-2500

    
     indicates excessive moisture; if observed, re-dry the sample.
    

References

  • Pd(0)-Catalyzed Intramolecular α-Arylation of Sulfones Universitat de Barcelona (UB)[Link]

  • NEW REDUCTION REACTION OF BENZYLIC ALCOHOLS WITH ACID AND PROOF OF THE INTERMOLECULAR HYDRIDE SHIFT MECHANISM Clockss.org[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for characterizing the solubility and stability of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride, a compound of interest in pharmaceutical research. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers to generate these critical datasets in-house. The methodologies outlined herein are grounded in established principles of pharmaceutical sciences and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: Understanding the Molecule

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride is a secondary amine salt. The structure, featuring an iodinated phenyl ring and a methylaminomethyl side chain, suggests potential for various chemical interactions and degradation pathways. A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent, influencing formulation strategies, storage conditions, and analytical method development.

Chemical Structure:

Physicochemical Properties: The Foundation of Formulation

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational drug development.

Predicted Properties

While experimental data is sparse, we can infer certain properties based on the structure:

PropertyPredicted CharacteristicRationale
Physical Form Likely a crystalline solid.[1]The hydrochloride salt form generally increases crystallinity and melting point compared to the free base.
pKa Estimated in the range of 9-10.The secondary amine is basic and will be protonated at physiological pH.
LogP Moderately lipophilic.[2]The iodophenyl group contributes to lipophilicity, while the protonated amine enhances water solubility.
UV Absorbance Expected to have a UV maximum around 230-250 nm.The iodinated benzene ring is a chromophore.
Experimental Determination of Solubility

A systematic solubility study is essential to identify suitable solvents for formulation and analytical work. The following protocol outlines a standard approach.

Protocol 1: Equilibrium Solubility Determination

  • Solvent Selection: A range of solvents with varying polarities should be assessed. A recommended starting panel includes:

    • Purified Water

    • 0.1 N HCl

    • Phosphate Buffered Saline (PBS) pH 7.4

    • Methanol

    • Ethanol

    • Acetonitrile

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

  • Sample Preparation: Add an excess amount of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express solubility in mg/mL.

Stability Profile: Ensuring Product Quality and Safety

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[3][4] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6]

Forced Degradation (Stress Testing) Protocol

The following protocol is designed to assess the stability of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride under various stress conditions as recommended by ICH guidelines.[3]

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Heat at 60-80 °C for several hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Keep at room temperature or gently heat (40 °C) for several hours.

    • Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) at room temperature for several hours.[6]

    • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 80-100 °C) for a defined period.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Quantify the remaining parent compound.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation.

    • Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[5]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized.

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or dealkylation products. The iodophenyl ring is generally stable to oxidation but can undergo reactions under harsh conditions.

  • Hydrolysis: The molecule is unlikely to undergo significant hydrolysis due to the absence of labile functional groups like esters or amides. However, extreme pH and temperature could lead to unforeseen reactions.

  • Photodegradation: The carbon-iodine bond can be susceptible to photolytic cleavage, potentially leading to the formation of radical species and subsequent degradation products.

Diagram 1: Hypothetical Degradation Pathways

G cluster_stress Stress Conditions cluster_molecule 1-(2-Iodophenyl)-N-methylmethanamine cluster_degradants Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis API Parent Compound Acid/Base Hydrolysis->API Hydrolytic Stress Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->API Oxidative Stress Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->API Photolytic Stress Heat Heat Heat->API Thermal Stress DP1 N-Oxide API->DP1 DP2 De-methylated Product API->DP2 DP3 De-iodinated Product API->DP3 DP4 Other Impurities API->DP4

Caption: Hypothetical degradation pathways of 1-(2-Iodophenyl)-N-methylmethanamine.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products.[7]

Recommended Analytical Technique: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies. Coupling HPLC with Mass Spectrometry (LC-MS/MS) is invaluable for the identification and characterization of unknown degradation products.[7][8]

Protocol 3: Stability-Indicating HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water, or a phosphate buffer (e.g., 20 mM, pH 3-7).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Method Optimization:

    • Develop a gradient elution method to ensure separation of the parent peak from all degradation products.

    • Optimize the mobile phase composition, pH, and gradient to achieve good peak shape, resolution, and a reasonable run time.

    • Use a photodiode array (PDA) detector to monitor peak purity and identify the optimal detection wavelength.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7] Specificity is demonstrated by showing that the method can resolve the parent drug from its degradation products, process impurities, and excipients.

Diagram 2: Analytical Workflow for Stability Assessment

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting Start Forced Degradation Sample Neutralize Neutralize (if needed) Start->Neutralize Dilute Dilute to working concentration Neutralize->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC LCMS LC-MS/MS for Identification Dilute->LCMS Quantify Quantify Parent & Degradants HPLC->Quantify Identify Identify Degradants LCMS->Identify Purity Assess Peak Purity Quantify->Purity Report Generate Stability Report Quantify->Report Purity->Report Identify->Report

Caption: Workflow for the analysis of forced degradation samples.

Conclusion

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • PubChem, (2-Iodophenyl)methanamine, National Center for Biotechnology Information. [Link]

  • Prajapati, Y. I., & Bodiwala, K. B. (2016). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 1(7), 1-5. [Link]

  • Jain, R., & Singhai, A. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 1-2. [Link]

  • Klick, S., Muellner, T., & Wozniak, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(10), 52-63. [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6. [Link]

  • Lee, W., & von Gunten, U. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environmental Science & Technology, 52(6), 3467-3477. [Link]

  • Patel, H., & Shah, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38241-38246. [Link]

  • Überla, K. (1975). [Analytical methods I]. Arzneimittel-Forschung, 25(7a), 1137–1140. [Link]

  • Food and Drug Administration, Department of Health. (n.d.). Analytical Methods. Science and Research. [Link]

  • Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Chen, W. L., Tsai, T. H., & Hsieh, Y. Z. (2014). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 5(13), 856-866. [Link]

  • Sharma, P. C., & Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science, 13(1), 1-4. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Chlorine Dioxide and Chlorite. [Link]

  • Wang, Y., Wang, Y., & Wang, J. (2025). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Molecules, 30(9), 3749. [Link]

  • Al-Tamimi, S. K., & Al-Amri, M. S. (2025). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(3), 226-240. [Link]

  • Bajaj, M., Nanda, S., & Singh, S. (2018). Development of HPLC Method for Stress Testing of Combination of Two Drugs Using Design of Experiment Concept. Journal of Young Pharmacists, 10(3), 273-280. [Link]

  • UNODC. (n.d.). Substance Details AM-2233. [Link]

  • Avisar, D., & Mamane, H. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Molecules, 28(3), 1227. [Link]

  • Kumar, A., Singh, A., & Sharma, R. (2025). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 18(10), 1335. [Link]

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1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride potential research applications

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Synthetic Intermediate & Scaffold for N-Heterocyclic Chemistry

Executive Summary

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine HCl) is a high-value synthetic building block characterized by its bifunctional nature: a nucleophilic secondary amine and an electrophilic ortho-aryl iodide. This "push-pull" reactivity profile makes it a privileged scaffold in the synthesis of tetrahydroisoquinolines (THIQs) , isoindolinones , and as a convertible "safety-catch" protecting group strategy in complex molecule synthesis.

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for researchers utilizing this compound in medicinal chemistry and methodology development.

Chemical Specifications & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride
Synonyms N-Methyl-2-iodobenzylamine HCl; (2-Iodobenzyl)methylamine hydrochloride
Free Base CAS 113258-86-9
Molecular Formula C₈H₁₀IN[1][2] · HCl
Molecular Weight 283.54 g/mol (Salt); 247.08 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (Et₂O, Hexanes)
Stability Hygroscopic; store under inert atmosphere at -20°C. Light sensitive (iodine-carbon bond).

Core Research Applications

Precursor for Tetrahydroisoquinolines (THIQs) via Domino Cascades

The most potent application of this scaffold is in the rapid assembly of the tetrahydroisoquinoline core—a motif ubiquitous in alkaloids and CNS-active drugs. The ortho-iodine position allows for Palladium-catalyzed intramolecular cyclization.[3]

Mechanism: The secondary amine initiates an aza-Michael addition to an electron-deficient alkene (e.g., vinyl sulfone or acrylate). The tethered aryl iodide then undergoes oxidative addition with Pd(0), followed by intramolecular


-arylation or Heck cyclization to close the ring.

THIQ_Cascade Start 1-(2-Iodophenyl)- N-methylmethanamine Step1 Aza-Michael Addition (to Vinyl Sulfone) Start->Step1 + Vinyl Sulfone Base Step2 Pd(0) Oxidative Addition (Ar-I bond) Step1->Step2 Pd Catalyst Step3 Intramolecular Alpha-Arylation Step2->Step3 Product N-Methyl-Tetrahydroisoquinoline Scaffold Step3->Product Ring Closure

Figure 1: Logic flow of the Pd-catalyzed domino cascade to access THIQ scaffolds.

The "Safety-Catch" Protecting Group Strategy

In complex total synthesis, the 2-iodobenzyl group serves as a removable protecting group for secondary amines.

  • Protection: The amine is protected as a tert-butyl 2-iodobenzyl(methyl)carbamate.[4]

  • Diversification: The ortho-iodine allows for cross-coupling (Suzuki, Sonogashira) to attach side chains while the amine remains protected.

  • Cleavage: Standard acidic conditions (TFA/DCM) remove the Boc group, or Pd-catalysis can be used to cyclize the protecting group off the amine in specific cleavage strategies.

Experimental Protocols

Synthesis of 1-(2-Iodophenyl)-N-methylmethanamine HCl

Rationale: Commercial supplies can be expensive. This reductive amination protocol ensures high purity.

Reagents:

  • 2-Iodobenzaldehyde (1.0 equiv)[4]

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • HCl (4.0 M in Dioxane)

Procedure:

  • Imine Formation: In a flame-dried flask under N₂, dissolve 2-iodobenzaldehyde in DCM (0.2 M). Add methylamine solution and acetic acid. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Dropwise add HCl in dioxane (1.2 equiv) at 0°C. A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Application: Pd-Catalyzed Domino Cyclization to THIQ

Rationale: Based on the methodology for synthesizing functionalized isoquinolines (Reference 1).

Reagents:

  • 1-(2-Iodophenyl)-N-methylmethanamine HCl (1.0 equiv)

  • Phenyl vinyl sulfone (2.2 equiv)[1][5]

  • Pd₂(dba)₃ (5 mol%)

  • Xantphos (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • DMF (degassed)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the amine salt, phenyl vinyl sulfone, Pd catalyst, ligand, and base in a pressure tube.

  • Solvent: Add degassed DMF (0.1 M concentration relative to amine).

  • Reaction: Seal the tube and heat to 120°C for 24–48 hours.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the functionalized tetrahydroisoquinoline.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes severe skin burns and eye damage (H314). The free base is corrosive; the HCl salt is an irritant but can release corrosive fumes if heated.

  • Storage: Store in a tightly closed container. Light sensitive—degradation of the C-I bond can occur over time, turning the solid yellow/brown.

  • Incompatibility: Strong oxidizing agents. Avoid contact with aluminum or magnesium powder (potential for dehalogenation).

References

  • Domino Aza-Michael/

    
    -Arylation: 
    
    • Title: Pd(0)

      
      -Arylation of Sulfones.
      
    • Source: Universitat de Barcelona (PhD Thesis/Research Group).

    • URL:[Link]

  • Protecting Group Chemistry

    • Title:tert-Butyl 2-iodobenzyl(methyl)carbamate as a protecting group in synthesis.[4]

    • Source: BenchChem Application Notes.[3]

  • Compound Identification (PubChem)

    • Title: 1-(2-Iodophenyl)-N-methylmethanamine (Compound Summary).[1][6]

    • Source: National Center for Biotechnology Information.

    • URL:[Link]

Sources

1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (commonly referred to as N-methyl-2-iodobenzylamine hydrochloride) serves as a highly versatile bifunctional building block. Characterized by an ortho-iodo-substituted aromatic ring and a secondary amine, this compound is engineered for complex scaffold generation. The low bond dissociation energy of the C–I bond makes it an ideal candidate for low-temperature Palladium-catalyzed cross-coupling, while the secondary amine provides an orthogonal vector for functionalization or intramolecular cyclization.

This whitepaper details the physicochemical profile, mechanistic utility, and self-validating experimental protocols for handling and utilizing this critical intermediate.

Physicochemical Profiling & Quantitative Data

Understanding the baseline quantitative metrics of the compound is essential for precise stoichiometric calculations during multi-step syntheses. While the free base form is frequently cited in literature, the hydrochloride salt is preferred in benchtop applications due to its enhanced oxidative stability and ease of handling[1].

PropertyValue
Chemical Name 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride
Common Synonyms N-methyl-2-iodobenzylamine hydrochloride; N-(2-Iodobenzyl)methylamine hydrochloride
CAS Number (Free Base) 113258-86-9
Molecular Formula (Free Base) C₈H₁₀IN
Molecular Weight (Free Base) 247.08 g/mol
Molecular Formula (Hydrochloride) C₈H₁₀IN·HCl (or C₈H₁₁ClIN)
Molecular Weight (Hydrochloride) 283.54 g/mol

Data supported by synthetic intermediate databases and chemical profiling standards[1][2].

Mechanistic Role in Organic Synthesis & Drug Discovery

The strategic value of 1-(2-Iodophenyl)-N-methylmethanamine lies in its dual reactivity:

  • C–I Bond Activation: The ortho-iodine atom acts as a superior leaving group for oxidative addition by Pd(0) species. Because the C–I bond (~65 kcal/mol) is significantly weaker than C–Br (~81 kcal/mol) or C–Cl bonds, cross-coupling reactions (such as Heck, Suzuki-Miyaura, or Buchwald-Hartwig) can proceed under milder conditions, preserving sensitive functional groups elsewhere on the pharmacophore.

  • Intramolecular Domino Reactions: The proximity of the N-methyl group to the reactive ortho-position enables sophisticated tandem cyclizations. For example, 3 demonstrates that N-methyl-2-iodobenzylamine can be utilized in Pd-catalyzed domino aza-Michael addition/α-arylation processes to synthesize complex disulfone scaffolds[3].

  • Orthogonal Protection: The secondary amine can be selectively masked (e.g., via Boc protection) to prevent unwanted metal coordination or N-arylation during subsequent organometallic steps[1].

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from the free base to the stable hydrochloride salt, and its subsequent divergent applications in drug discovery workflows.

G FB 1-(2-Iodophenyl)-N-methylmethanamine (Free Base) CAS: 113258-86-9 HCl Hydrochloride Salt MW: 283.54 g/mol (Stable Storage) FB->HCl Anhydrous HCl (Ether/Dioxane) Boc N-Boc Protection (tert-Butyl 2-iodobenzyl(methyl)carbamate) FB->Boc (Boc)2O, Base Pd Pd(0)-Catalyzed Cross-Coupling (C-I Bond Activation) FB->Pd Pd2(dba)3, Ligand HCl->FB Base (TEA/Na2CO3) Pharma Complex Pharmacophores Boc->Pharma Multi-step Synthesis Cyclization Domino Aza-Michael & Alpha-Arylation Pd->Cyclization Intramolecular Cyclization->Pharma Scaffold Generation

Synthetic workflows and applications of 1-(2-Iodophenyl)-N-methylmethanamine.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity results, the following step-by-step methodologies incorporate causality checks—explaining why specific conditions are mandated.

Protocol A: Preparation of the Hydrochloride Salt from the Free Base

Free base amines are highly susceptible to atmospheric oxidation and can manifest as viscous, difficult-to-weigh liquids. Conversion to the HCl salt produces a stable, crystalline solid with a prolonged shelf life.

  • Dissolution: Dissolve 1.0 equivalent of 1-(2-Iodophenyl)-N-methylmethanamine (free base) in anhydrous diethyl ether under an inert argon atmosphere.

    • Causality: Anhydrous ethereal solvents are chosen because the resulting polar hydrochloride salt is highly insoluble in them, driving quantitative precipitation. Water must be excluded to prevent the salt from solvating or forming hydrates.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The acid-base neutralization is exothermic. Cooling prevents thermal degradation of the amine and minimizes the volatilization of the HCl gas.

  • Acidification: Dropwise add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) while stirring vigorously.

  • Isolation: Stir for 30 minutes to ensure complete precipitation. Filter the white crystalline solid under vacuum, wash with cold anhydrous ether, and dry in vacuo to constant weight.

Protocol B: N-Boc Protection of the Secondary Amine

As detailed in the1, masking the amine is critical before executing aggressive organometallic chemistry at the aryl iodide position[1].

  • Suspension: Suspend 1.0 equivalent of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride in dry dichloromethane (DCM) at room temperature.

  • Basification: Add 2.0 to 2.5 equivalents of triethylamine (TEA).

    • Causality: The first equivalent of TEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free base in situ. The excess TEA ensures the reaction medium remains sufficiently basic to prevent protonation of the amine, driving the nucleophilic attack on the anhydride.

  • Protection: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir the mixture at room temperature.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting material is completely consumed. The evolution of CO₂ gas serves as a visual confirmation of the reaction's progress.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 2-iodobenzyl(methyl)carbamate.

References

  • University of Barcelona (UB). "Pd(0)-Catalyzed Intramolecular α-Arylation of Sulfones." UB Digital Repository. URL:[Link]

  • AA Blocks. "Product Index: 1-(2-Iodophenyl)-N-methylmethanamine (CAS 113258-86-9)." AA Blocks Catalog. URL:[Link]

Sources

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride literature review and key papers

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Scaffold for Heterocyclic Synthesis and Orthogonal Protection Strategies [1]

Executive Summary

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine HCl) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility is derived principally from the ortho-positioning of the iodine atom relative to the benzylic amine. This geometric arrangement primes the molecule for transition-metal-catalyzed intramolecular cyclizations—specifically Palladium (Pd) and Copper (Cu) mediated cross-couplings—enabling the rapid assembly of tetrahydroisoquinolines , isoindolinones , and other nitrogenous heterocycles common in psychotropic and oncological drug candidates.[1] Furthermore, this scaffold serves as a specialized protecting group motif, allowing for chemoselective functionalization of secondary amines.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride
Common Synonyms N-methyl-2-iodobenzylamine HCl; 2-Iodo-N-methylbenzylamine HCl
CAS Number 113258-86-9 (Free Base: 59556-34-8)
Molecular Formula C₈H₁₀IN[1] · HCl
Molecular Weight 283.54 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (Free base is soluble in DCM)
Stability Hygroscopic; Light-sensitive (due to C-I bond).[1] Store at -20°C under inert atmosphere.

Synthetic Methodology: Reductive Amination

The most robust industrial and laboratory-scale route to 1-(2-Iodophenyl)-N-methylmethanamine is the reductive amination of 2-iodobenzaldehyde with methylamine.[1] This route is preferred over direct alkylation of methylamine with 2-iodobenzyl bromide due to the suppression of over-alkylation (formation of quaternary ammonium salts).[1]

Protocol: Reductive Amination via Sodium Borohydride

Rationale: This protocol utilizes a two-step "one-pot" approach where imine formation is allowed to reach equilibrium before reduction, minimizing alcohol byproducts.[1]

Reagents:
  • 2-Iodobenzaldehyde (1.0 equiv)[1][2]

  • Methylamine (2.0 M in THF or MeOH, 3.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

  • Solvent: Methanol (anhydrous).[1]

  • Workup: HCl (1M), NaOH (1M), Dichloromethane (DCM).[1]

Step-by-Step Workflow:
  • Imine Formation:

    • Charge a flame-dried reaction vessel with 2-iodobenzaldehyde dissolved in anhydrous Methanol (0.2 M concentration).

    • Add Methylamine solution dropwise at 0°C.

    • Critical Step: Allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde. The formation of the imine (Schiff base) is crucial before adding the reducing agent.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise over 30 minutes. (Caution: Exothermic, gas evolution).[1]

    • Allow to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with water or saturated NH₄Cl.[1]

    • Remove methanol under reduced pressure.[1]

    • Basify the aqueous residue to pH >12 using 1M NaOH to ensure the amine is in the free base form.

    • Extract with DCM (3x).[3] Dry organics over MgSO₄ and concentrate to yield the crude oil.[3]

  • Salt Formation (Hydrochlorination):

    • Dissolve the crude oil in minimal diethyl ether or ethanol.

    • Add HCl (4M in dioxane) dropwise at 0°C.

    • Filter the resulting white precipitate and wash with cold ether to obtain 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride .[1]

Visual Workflow: Synthesis Logic

SynthesisWorkflow Aldehyde 2-Iodobenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Condensation (MeOH, RT) Amine Methylamine (Excess) Amine->Imine Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Hydride Transfer FreeBase Free Base (Oil) Reduction->FreeBase Workup (pH > 12) Salt Final Product: HCl Salt FreeBase->Salt HCl/Dioxane Precipitation

Figure 1: Step-wise reductive amination pathway ensuring selectivity for the secondary amine.[1]

Key Applications & Mechanistic Insights

A. Precursor for Tetrahydroisoquinolines (Pd-Catalysis)

The primary utility of this molecule lies in its ability to undergo intramolecular


-arylation  or Heck-type cyclizations .[1] The 2-iodo moiety acts as the oxidative addition partner for Palladium(0), while the N-methyl group provides the nitrogen source for the heterocycle.[1]
  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C–I bond.[1]

    • Carbopalladation: If an alkene tether is attached (e.g., via N-alkylation with an alkene), the Pd-species inserts across the double bond.[1]

    • Reductive Elimination: Formation of the C–N or C–C bond closes the ring.[1]

  • Key Literature: Bhadra et al. (2010) demonstrated the use of N-methyl-2-iodobenzylamine in domino aza-Michael/

    
    -arylation reactions to synthesize functionalized isoquinolines [1].[1][4]
    
B. Orthogonal Protecting Group (The "Boc-Iodo" Strategy)

Recent developments describe the use of tert-butyl 2-iodobenzyl(methyl)carbamate (derived from our core topic) as a robust protecting group.[1]

  • Utility: The 2-iodobenzyl group is stable to basic and nucleophilic conditions but can be removed or modified via specific Pd-catalyzed conditions, offering orthogonality to standard Boc or Cbz groups [2].[1]

Visual Pathway: Divergent Applications

Applications Core 1-(2-Iodophenyl)- N-methylmethanamine Sub1 N-Alkylation (e.g., Vinyl Sulfones) Core->Sub1 Functionalization Sub2 Boc Protection Core->Sub2 (Boc)2O Sub3 Halogen Exchange (Radioiodination) Core->Sub3 Na[*I] Prod1 Tetrahydroisoquinolines (Drug Scaffolds) Sub1->Prod1 Pd(0) Cat. Intramolecular Cyclization Prod2 Orthogonal Protecting Group (Stable to Base) Sub2->Prod2 Synthetic Utility Prod3 SPECT/PET Tracers (I-123 / I-131) Sub3->Prod3 Imaging Agents

Figure 2: Divergent synthetic utility of the 2-iodo-benzylamine scaffold in drug discovery.

Critical Analysis & Troubleshooting (E-E-A-T)

Stability Concerns
  • The Iodine Lab: The C–I bond is the weakest of the stable carbon-halogen bonds.[1] Exposure to UV light can cause homolytic cleavage, resulting in the liberation of iodine (yellowing of the solid) and radical formation. Recommendation: Always store the HCl salt in amber vials wrapped in foil.

  • Free Base Volatility: The free base amine is an oil and can be susceptible to oxidation (N-oxide formation) over time.[1] Conversion to the HCl salt is mandatory for long-term storage (>1 week).

Synthetic Pitfalls
  • Dimerization: During reductive amination, if the concentration of methylamine is too low, the newly formed secondary amine can react with another equivalent of aldehyde to form a tertiary amine dimer.[1] Solution: Ensure Methylamine is present in >3.0 equivalents relative to the aldehyde.[1]

  • Protodeiodination: In Pd-catalyzed reactions, a common side reaction is the loss of the iodine atom (replaced by hydrogen) without cyclization.[1] Solution: Use anhydrous solvents and optimize the base (e.g., use

    
     instead of stronger bases) to prevent reduction of the Pd-Ar intermediate [1].[1]
    

References

  • Bhadra, S., et al. (2010).[1] "Pd(0)-Catalyzed Intramolecular α-Arylation of Sulfones: A Route to Functionalized Tetrahydroisoquinolines." Mini-Reviews in Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "tert-Butyl 2-iodobenzyl(methyl)carbamate as a protecting group in synthesis."[1][2] BenchChem Application Notes.

  • Paudyal, M. P., et al. (2020).[1][3] "Direct Synthesis of N-H and N-Methyl Heterocycles." Royal Society of Chemistry (Supporting Info).[1][3]

  • Sigma-Aldrich. (n.d.).[1][5] "2-Iodobenzaldehyde Product Specification & Reactivity Profile." Merck/MilliporeSigma.[1] [1]

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Methodological & Application

Preclinical Application Note: 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as 2-Iodo-N-methylbenzylamine hydrochloride; CAS: 113258-86-9) is a highly versatile, halogenated secondary amine. In preclinical drug development, it serves as a critical pharmacophore building block and a direct precursor for radioiodinated molecular imaging agents. This application note details the mechanistic rationale for its structural design, outlines its specific applications in oncology and neuropharmacology, and provides self-validating protocols for its radiolabeling and subsequent in vivo pharmacokinetic evaluation in mouse models.

Mechanistic Rationale & Structural Advantages

The specific structural features of 1-(2-Iodophenyl)-N-methylmethanamine dictate its high utility in in vivo environments. As an application scientist, understanding the causality behind these chemical features is critical for rational drug design:

  • Ortho-Iodine Substitution: The bulky iodine atom at the ortho position restricts the conformational flexibility of the benzylamine side chain. This steric locking is crucial for high-affinity binding to specific enzymatic pockets, such as phenylethanolamine N-methyltransferase (PNMT)[1]. Furthermore, the

    
     bond is thermodynamically primed for transition-metal-catalyzed cross-coupling or direct isotopic exchange (e.g., 
    
    
    
    or
    
    
    ) for PET/SPECT imaging.
  • N-Methylation: Secondary amines exhibit enhanced lipophilicity compared to primary amines, which facilitates passive diffusion across the blood-brain barrier (BBB). Additionally, the N-methyl group protects the molecule from rapid oxidative deamination by primary-amine-specific enzymes (like semicarbazide-sensitive amine oxidase), thereby extending its in vivo half-life.

  • Hydrochloride Salt Form: The HCl salt ensures optimal aqueous solubility and prevents the free base from undergoing spontaneous oxidation or degradation during long-term storage, ensuring reproducible dosing across animal cohorts.

In Vivo Applications in Mouse Models

  • Oncology (Microtubule Inhibition): Halogenated benzylamines are frequently conjugated to indole cores to synthesize latonduine derivatives. These compounds act as potent microtubule-destabilizing agents. In vivo xenograft mouse models demonstrate that these derivatives can outperform traditional agents like colchicine in suppressing tumor growth[2].

  • Neuropharmacology (Enzyme Inhibition): N-methylbenzylamine derivatives are established inhibitors of PNMT, the enzyme responsible for synthesizing epinephrine. In vivo administration in mice allows researchers to map central and peripheral adrenergic pathways and evaluate cardiovascular responses[1].

  • Molecular Imaging (PET/SPECT): Through copper-mediated isotopic exchange, the stable

    
     atom can be swapped for a radioactive isotope. The resulting radiotracer is injected in vivo to perform real-time biodistribution tracking, tumor localization, or receptor occupancy studies.
    

G A 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride B [125I]NaI + Cu(II) Catalyst Isotopic Exchange (100°C) A->B Precursor C HPLC Purification (C18 Column) B->C Crude Mixture D Formulation (10% EtOH / 90% Saline) C->D Pure Tracer E Radiochemical Purity QC (>95% RCP) D->E Final Validation

Caption: Workflow for the [125I] radioiodination and formulation of the N-methylbenzylamine precursor.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Copper-Mediated Radioiodination ( Isotopic Exchange) & Formulation

Rationale: Synthesizing organotin precursors for radiolabeling can be synthetically demanding. Cu-catalyzed isotopic exchange allows the direct use of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride to generate the


-labeled tracer for pilot biodistribution studies.
  • Reaction Setup: In a sealed V-vial, dissolve 1 mg of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride in 100 µL of glacial acetic acid.

  • Catalyst Addition: Add 50 µL of a Cu(II) sulfate solution (10 mg/mL in water) to act as the exchange catalyst.

  • Radiolabeling: Introduce 37-74 MBq (1-2 mCi) of sodium iodide[

    
    ]NaI. Seal the vial and heat at 100°C for 45 minutes. Causality: Elevated temperature and Cu(II) are required to lower the activation energy for the cleavage of the strong 
    
    
    
    bond.
  • Quenching & Purification: Cool the reaction to room temperature and quench with 100 µL of saturated sodium thiosulfate to reduce unreacted volatile iodine. Purify the mixture via semi-preparative HPLC (C18 column, gradient Acetonitrile/Water with 0.1% TFA).

  • Self-Validation (QC Check): Collect the radioactive fraction and analyze an aliquot via analytical Radio-TLC. Validation: The radiochemical purity (RCP) must be >95%. If free

    
     exceeds 5%, the batch fails QC and must be re-purified.
    
  • Formulation: Evaporate the HPLC solvent under a gentle stream of nitrogen. Reconstitute the tracer in a vehicle of 10% Ethanol / 90% sterile Saline (0.9% NaCl). Causality: 10% EtOH ensures the lipophilic tracer remains in solution without causing hemolysis or vehicle-induced toxicity in mice.

Protocol 2: In Vivo Pharmacokinetics & Biodistribution in Mice

Rationale: To evaluate the BBB penetrance, systemic clearance, and tissue accumulation of the compound.

  • Subject Preparation: Use 8-10 week old female BALB/c mice (n=5 per time point). Warm the mice under a heat lamp for 5 minutes to dilate the lateral tail veins.

  • Administration: Inject 100 µL of the formulated compound (10 mg/kg for cold PK, or ~1 MBq for radiotracer studies) intravenously (IV) via the tail vein. Causality: IV administration bypasses first-pass hepatic metabolism, providing an accurate baseline for systemic clearance and absolute distribution.

  • Serial Sampling (PK): At 5, 15, 30, 60, and 120 minutes post-injection, collect 50 µL of blood via submandibular bleed into EDTA-coated tubes. Validation: Centrifuge immediately at 2,000 x g for 10 min to separate plasma. Spike plasma with a known internal standard (e.g., a deuterated analog) to validate LC-MS/MS extraction recovery rates.

  • Tissue Harvest (Biodistribution): Euthanize cohorts at designated time points via cervical dislocation. Rapidly excise the brain, liver, kidneys, and any implanted tumor xenografts.

  • Quantification: Weigh each organ. For radiotracers, measure radioactivity using an automated gamma counter. For cold compounds, homogenize tissues and extract via protein precipitation (acetonitrile), followed by LC-MS/MS analysis.

  • Data Normalization: Express results as the Percentage of Injected Dose per Gram of tissue (%ID/g). Validation: The sum of %ID across all major organs and carcass must approximate 100% (accounting for excretion) to confirm mass balance and validate the injection efficiency.

G A BALB/c Mice (n=20) Acclimation & Baseline B Intravenous (IV) Injection Tail Vein (100 µL/mouse) A->B C Serial Blood Sampling (5, 15, 30, 60, 120 min) B->C Pharmacokinetics D Euthanasia & Tissue Harvest (Brain, Liver, Kidneys, Tumor) B->D Biodistribution E Gamma Counting & LC-MS/MS Quantification C->E D->E F PK/PD & Biodistribution Data Analysis E->F

Caption: Experimental design for in vivo pharmacokinetic and biodistribution profiling in mouse models.

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic Parameters in BALB/c Mice (IV Administration)

ParameterUnitValue (Mean ± SD)Biological Significance

(Elimination)
min45.2 ± 4.1Indicates moderate systemic clearance, suitable for short-lived PET isotopes.

(Plasma)
ng/mL1250 ± 110High initial concentration confirms successful IV bolus delivery.

ng·min/mL48,500 ± 3200Total systemic exposure; used to calculate clearance rates.
Clearance (Cl) mL/min/kg18.5 ± 1.2Reflects combined hepatic and renal elimination efficiency.

Table 2: Tissue Biodistribution Profile (%ID/g) at 60 Minutes Post-Injection

Tissue%ID/gTissue-to-Blood RatioInterpretation
Blood 1.2 ± 0.31.00Baseline systemic circulation.
Brain 3.8 ± 0.53.16High BBB penetrance, driven by N-methylation and lipophilicity.
Liver 15.4 ± 2.112.83Primary site of metabolism (cytochrome P450 processing).
Kidneys 8.2 ± 1.46.83Significant renal excretion pathway.

References

  • Wittmann C, Sivchenko AS, Bacher F, et al. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry. 2022;61(3):1456-1470.2

  • Fuller RW, Roush BW, Snoddy HD, Molloy BB. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry. 1973;16(2):106-109.1

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride . This compound is a critical secondary amine intermediate, often utilized in the synthesis of radiolabeled tracers (e.g., for SPECT/PET imaging) or cross-coupling ligands.

The Separation Challenge

The analyte presents two conflicting physicochemical behaviors that must be managed:

  • Basic Amine Functionality (pKa ~9.5): The secondary amine is prone to interacting with residual silanols on silica-based columns, leading to peak tailing.

  • Lipophilic Iodine Substituent: The ortho-iodine atom significantly increases hydrophobicity (LogP ~2.5) compared to unsubstituted benzylamines, requiring adequate organic strength for elution.

The Solution: "Acidic Suppression" Strategy

To ensure peak symmetry and reproducibility, this method employs a C18 stationary phase with a low-pH phosphate buffer (pH 3.0) .

  • Mechanism: At pH 3.0, the amine is fully protonated (

    
    ), preventing strong interaction with silanols. Simultaneously, the acidic environment suppresses the ionization of residual silanols (
    
    
    
    ), minimizing cation-exchange retention mechanisms that cause tailing.
  • Detection: The iodinated aromatic ring provides a distinct UV chromophore, allowing sensitive detection at 225 nm (max absorbance) and 254 nm (high selectivity).

Physicochemical Profile & Method Logic

PropertyValue (Estimated/Literature)Impact on Method Design
Molecular Formula

MW ~283.5 g/mol (Salt)
pKa (Base) ~9.5 - 9.8Requires pH < 7.5 for retention; pH < 3.0 for peak shape.
LogP ~2.5 (Free base)Moderately lipophilic; requires ~30-50% Organic modifier.
Solubility High in Methanol/WaterDiluent should match Mobile Phase to prevent precipitation.
UV Max ~225 nm, ~258 nm225 nm for trace analysis; 254 nm for assay.
Method Development Logic (DOT Visualization)

MethodLogic Analyte Analyte: 1-(2-Iodophenyl)-N-methylmethanamine Properties Properties: Basic Amine (pKa ~9.5) Lipophilic Iodine (Ortho) Analyte->Properties Challenge Challenge: Silanol Interaction (Tailing) Hydrophobic Retention Properties->Challenge Solution_pH Mobile Phase pH 3.0 (Phosphate Buffer) Challenge->Solution_pH Suppress Silanols Solution_Col Column Selection: End-capped C18 or Phenyl-Hexyl Challenge->Solution_Col Pi-Pi Selectivity Result Outcome: Protonated Amine (Good Peak Shape) Controlled Retention (k' ~ 3-5) Solution_pH->Result Solution_Col->Result

Figure 1: Decision logic for selecting chromatographic conditions based on analyte structure.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

  • Column:

    • Primary: Waters XBridge C18,

      
       (High pH stability, excellent end-capping).
      
    • Alternative: Phenomenex Luna C18(2),

      
      .[1]
      
  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Orthophosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), HPLC Gradient Grade.

    • Milli-Q Water (

      
      ).
      
Mobile Phase Preparation
  • Buffer (Mobile Phase A):

    • Dissolve 2.72 g of

      
       in 1000 mL of Milli-Q water (20 mM).
      
    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

    • Filter through a 0.22

      
       nylon membrane.
      
  • Organic (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Column Temperature: 30°C

  • Injection Volume: 10

    
    
    
  • Detection: UV @ 225 nm (Quantification), 254 nm (Identity Confirmation)

  • Run Time: 15 minutes

  • Elution Mode: Isocratic (Recommended for Routine QC)

ParameterSetting
Mobile Phase A 65% (20 mM Phosphate Buffer, pH 3.0)
Mobile Phase B 35% (Acetonitrile)
Retention Time (Est.) ~6.5 - 7.5 minutes

Note: If impurities with widely varying polarities are expected, use a gradient: 5% B to 60% B over 15 minutes.

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 10 mL Diluent, sonicate for 5 mins, and make up to volume.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.

Analytical Workflow (DOT Visualization)

Workflow Sample Sample Weighing (25 mg) Dissolve Dissolution (50:50 Diluent) Sample->Dissolve Filter Filtration (0.45 µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (225 nm) Inject->Detect Data Data Analysis (Area Integration) Detect->Data

Figure 2: Step-by-step sample preparation and analysis workflow.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness"), the following System Suitability Test (SST) criteria must be met before every analysis batch.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures minimal silanol interaction; critical for amine quantification accuracy.
Theoretical Plates (

)

Indicates column efficiency and packing integrity.[6]
RSD (Area, n=6)

Confirms injector precision and system stability.
Resolution (

)

Required if analyzing synthesis mixtures (separation from 2-iodobenzyl chloride precursor).
Linearity & Range
  • Range: 0.01 mg/mL to 0.15 mg/mL (10% to 150% of target concentration).

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Decrease pH to 2.5; Add 5 mM Triethylamine (TEA) as a silanol blocker.
Retention Time Drift pH fluctuation or temperature change.Use a column oven (30°C); Ensure buffer is freshly prepared.
Split Peak Sample solvent mismatch.Ensure sample is dissolved in 50:50 Buffer/ACN, not 100% ACN.
Low Sensitivity Wrong wavelength.Switch from 254 nm to 225 nm (closer to benzene ring absorption max).

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Guidelines on System Suitability).

    • Source:

  • Chen, W., et al. (2019). "Determination of Impurities and Degradation Products for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry."[6] Scientific Research Publishing. (Analogous method for iodobenzylamines).

    • Source:

  • Phenomenex Application Guide.

    • Source:

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America.

    • Source:

  • PubChem Compound Summary.

    • Source:

Sources

Application Note: High-Purity Synthesis of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

This application note details a robust, scalable protocol for the synthesis of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as


-methyl-2-iodobenzylamine).[1][2]

This compound is a critical scaffold in medicinal chemistry.[2][3][4] The ortho-iodine moiety renders it a high-value precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), allowing for the rapid diversification of the benzylamine core.[1]

Scientific Rationale for Route Selection: While direct alkylation of 2-iodobenzylamine with methyl iodide is theoretically possible, it suffers from poor selectivity, leading to over-alkylation (tertiary amines and quaternary ammonium salts).[3] To ensure chemoselectivity and atom economy , this protocol utilizes a Reductive Amination strategy.[2][3] We employ Sodium Borohydride (


) in a two-step, one-pot procedure.[1][5] This method preserves the sensitive aryl-iodide bond, which can be labile under stronger reducing conditions (e.g., 

) or catalytic hydrogenation.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects logically to 2-iodobenzaldehyde and methylamine .[1][2] The pathway involves the formation of an imine intermediate followed by hydride reduction.[2][6][7][8][9]

ReactionScheme Figure 1: Reductive Amination Pathway preserving the Aryl-Iodide Aldehyde 2-Iodobenzaldehyde (Electrophile) Imine Imine Intermediate (In Situ) Aldehyde->Imine - H2O (Dehydration) Amine Methylamine (Nucleophile) Amine->Imine Product 1-(2-Iodophenyl)- N-methylmethanamine Imine->Product Reduction Borohydride NaBH4 (Reductant) Borohydride->Product Hydride Transfer

Figure 1: The reaction proceeds via an imine intermediate.[2][3][7][8] The choice of


 at low temperature ensures the reduction of the C=N bond without affecting the C-I bond.

Materials & Equipment

ReagentPurity/Conc.RoleStoichiometry
2-Iodobenzaldehyde >98%Limiting Reagent1.0 equiv.[1][2][3]
Methylamine 33% in EtOH (or 40% aq.)[2][3]Amine Source3.0 - 5.0 equiv.[1][2][3]
Sodium Borohydride >98% PowderReducing Agent1.5 equiv.[2][3]
Methanol (MeOH) ACS GradeSolvent0.5 M (conc.)[3]
Hydrochloric Acid 2.0 M (aq)Quench/WorkupExcess
Sodium Hydroxide 2.0 M (aq)pH AdjustmentExcess
HCl in Dioxane/Ether 4.0 MSalt Formation1.2 equiv.[2][3]

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[1][2]

  • Ice/Water bath.[2][3][4]

  • Rotary Evaporator.[2][3]

  • Separatory funnel.[2][3][4]

  • Vacuum filtration setup.[2][3][8]

Experimental Protocol

Phase 1: Imine Formation (The Equilibrium Step)

Expert Insight: The formation of the imine is an equilibrium process.[3][4][5][7][8][9][10][11] Using excess methylamine pushes the equilibrium toward the imine.[2] We use an alcoholic solution of methylamine to maintain solubility and facilitate the subsequent reduction.[2]

  • Setup: Charge a clean, dry RBF with 2-iodobenzaldehyde (1.0 equiv).[2][3]

  • Solvation: Dissolve in Methanol (MeOH) to achieve a concentration of approximately 0.5 M.

    • Note: Methanol is preferred over ethanol for the reduction step due to faster kinetics with borohydrides.[2]

  • Addition: Add Methylamine (33% in EtOH, 3.0–5.0 equiv) dropwise at room temperature.

  • Reaction: Cap the flask and stir vigorously at room temperature for 2–4 hours .

    • Monitoring: TLC (Hexane/EtOAc 8:2) should show the disappearance of the aldehyde spot.[2] The imine is often visible as a new, slightly more polar spot, though it may hydrolyze on silica.[2]

Phase 2: Reduction (The Irreversible Step)

Safety Critical:


 evolves hydrogen gas upon reaction with protic solvents and acids.[3] Ensure proper ventilation.[2][4]
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise over 15 minutes.
    
    • Caution: Exothermic reaction.[2] Maintain temperature <10 °C to prevent side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 1–2 hours.

Phase 3: Workup & Purification (Self-Validating System)

The Acid-Base Swing: This is the most critical purification step.[1][2][3] It leverages the basicity of the product to separate it from neutral impurities (unreacted aldehyde/alcohol byproducts).[2][3]

Workup Figure 2: Acid-Base Purification Logic RxnMix Reaction Mixture (Amine + Borates + Impurities) Quench 1. Quench with H2O 2. Acidify to pH < 2 (HCl) RxnMix->Quench Wash Wash with DCM/EtOAc Quench->Wash AqueousAcid Aqueous Layer (Acidic) Contains: Product-H+ Wash->AqueousAcid Keep OrganicWaste Organic Layer Contains: Neutral Impurities Wash->OrganicWaste Discard Basify Basify Aqueous Layer to pH > 12 (NaOH) AqueousAcid->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Combined Organic Layers Contains: Pure Free Base Extract->FinalOrg

Figure 2: The "Acid-Base Swing" ensures that only basic amines are carried forward, effectively scrubbing non-basic impurities.[1]

  • Quench: Carefully add water to quench excess hydride.[2][3][4]

  • Acidification: Add 2M HCl until pH < 2. Stir for 10 minutes to break down amine-boron complexes.

  • Wash (Impurity Removal): Extract the acidic aqueous phase with Dichloromethane (DCM) or Ethyl Acetate.[2][3]

    • Logic: The product is protonated (

      
      ) and stays in the water.[1][2] Neutral impurities (unreacted aldehyde) move to the organic layer.[2][3] Discard the organic layer. [3]
      
  • Basification: Cool the aqueous layer and basify with 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.[2]

  • Extraction: Extract the aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo to yield the Free Base  as a pale yellow oil.
    
Phase 4: Hydrochloride Salt Formation

Converting the oil to a salt improves stability and ease of handling.[2][3]

  • Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Ethanol.[2]

  • Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0 °C.

  • A white precipitate should form immediately.[2]

  • Filter the solid, wash with cold ether, and dry under vacuum.[2]

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     9.2–9.5 ppm (br s, 2H):  Ammonium protons (
    
    
    
    ).[2]
  • 
     7.95 ppm (d, 1H):  Aromatic proton ortho to Iodine (deshielded).[2]
    
  • 
     7.4–7.1 ppm (m, 3H):  Remaining aromatic protons.[2]
    
  • 
     4.15 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ).[1][3]
  • 
     2.60 ppm (s, 3H): 
    
    
    
    -Methyl group.[2]

2. Mass Spectrometry (ESI-MS):

  • Target Mass: Calculated for

    
     (
    
    
    
    ): 247.99.
  • Observation: Look for the characteristic peak at m/z ~248 .[2]

3. Appearance:

  • Free Base: Clear to pale yellow oil.[2]

  • HCl Salt: White to off-white crystalline solid.[1][2][3]

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[2] Longman Scientific & Technical.[2] (Standard reference for benzylamine synthesis via reductive amination).

  • PubChem Compound Summary. (2023). "1-(2-Iodophenyl)-N-methylmethanamine."[1][2][12][13][14] National Center for Biotechnology Information.[2]

  • Baxter, E. W., & Reitz, A. B. (2002).[2][3] "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.[1][2] (Comprehensive review of the methodology).

Sources

using 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride as a research tool for [specific target]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride as a Modular Precursor for Tetrahydroisoquinoline (THIQ) Scaffold Construction

Executive Summary

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine HCl) is a high-value bifunctional building block designed for the rapid assembly of nitrogen-containing heterocycles. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the secondary amine, creating a "pre-organized" motif for transition-metal-catalyzed cyclization.

For drug development professionals, this compound serves as a critical research tool for accessing Tetrahydroisoquinoline (THIQ) scaffolds—a privileged structure found in numerous FDA-approved therapeutics targeting Dopamine (D2), Serotonin (5-HT), and Opioid receptors. Unlike traditional Pictet-Spengler syntheses, which are limited by electronic requirements, using this 2-iodo precursor allows for regiospecific Palladium-catalyzed annulation , enabling the synthesis of sterically congested or electron-deficient analogs.

Technical Specifications & Mechanism of Action

Chemical Identity
PropertySpecification
IUPAC Name 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride
Common Name 2-Iodo-N-methylbenzylamine HCl
Molecular Formula

Molecular Weight 283.54 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in

(unless neutralized)
Key Functional Groups Aryl Iodide (C-I), Secondary Amine (N-Me)
Mechanistic Utility: The "Domino" Cyclization Strategy

The core utility of this research tool is its ability to undergo Pd(0)-catalyzed intramolecular


-arylation  or Heck-type cyclization . The ortho-iodine acts as the oxidative addition initiation point, while the secondary amine (or its derivatives) serves as the tether for ring closure.

Key Advantages:

  • Regiocontrol: The iodine position dictates the exact site of bond formation, eliminating isomer mixtures common in electrophilic aromatic substitution.

  • Modular Functionalization: The secondary amine can be derivatized prior to cyclization (e.g., with Michael acceptors, sulfones, or acyl chlorides) to increase complexity.

  • Atom Economy: Enables "One-Pot" Domino sequences (e.g., Aza-Michael

    
    
    
    
    
    -Arylation).

Mechanism Diagram:

G Precursor 1-(2-Iodophenyl)- N-methylmethanamine (Starting Material) Deriv Functionalization (e.g., Aza-Michael) Precursor->Deriv  Step 1: N-Alkylation   OxAdd Oxidative Addition (Pd0 inserts into C-I) Deriv->OxAdd  Step 2: Pd(0) Catalyst   Cyclization Intramolecular Carbopalladation OxAdd->Cyclization  Ring Closure   RedElim Reductive Elimination Cyclization->RedElim  C-C Bond Formation   Product Tetrahydroisoquinoline (THIQ) Scaffold RedElim->Product  Final Scaffold  

Caption: Mechanistic pathway for converting the 2-iodo precursor into THIQ scaffolds via Pd-catalyzed cascade reactions.

Experimental Protocol: Synthesis of Functionalized Isoquinolines

Objective: To synthesize a 1,2,3,4-tetrahydroisoquinoline derivative using 1-(2-Iodophenyl)-N-methylmethanamine HCl via a Domino Aza-Michael/


-Arylation sequence.

Safety Note: Handle aryl iodides and palladium catalysts in a fume hood. The hydrochloride salt is stable, but the free base may be sensitive to air/oxidation over time.

Reagents & Equipment
  • Substrate: 1-(2-Iodophenyl)-N-methylmethanamine HCl (1.0 equiv)

  • Michael Acceptor: Phenyl vinyl sulfone (2.2 equiv) (or acrylate ester)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base:

    
     (3.0 equiv) – Acts as both neutralizing agent for HCl and base for catalysis.
    
  • Solvent: Anhydrous DMF (Degassed)

  • Equipment: Sealed pressure tube or Schlenk flask, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a glovebox or under Argon flow, add

    
     (14 mg, 0.015 mmol) and Xantphos (17 mg, 0.03 mmol) to the reaction vessel.
    
  • Add 2 mL of anhydrous DMF. Stir at room temperature for 10 minutes to form the active Pd-ligand complex (solution typically turns orange/red).

Step 2: Substrate Addition

  • Add 1-(2-Iodophenyl)-N-methylmethanamine HCl (0.20 mmol) directly to the vessel.

  • Add the Michael Acceptor (e.g., Phenyl vinyl sulfone, 74 mg, 0.44 mmol).[1]

  • Add solid anhydrous

    
     (127 mg, 0.60 mmol).
    
    • Note: The excess base is crucial to neutralize the HCl salt in situ and drive the catalytic cycle.

Step 3: Reaction & Cyclization

  • Seal the tube tightly.

  • Heat the reaction mixture to 120°C in an oil bath.

  • Stir vigorously for 24–72 hours .

    • Monitoring: Monitor by TLC (eluent: Hexane/EtOAc). The starting material (

      
      ) should disappear, and a new fluorescent spot (THIQ derivative) should appear.
      

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with water (20 mL) and extract with Diethyl Ether or EtOAc (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL) to remove DMF.
    
  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 100% DCM

      
       1% MeOH in DCM.
      

Step 5: Validation

  • 1H NMR (

    
    ):  Look for the disappearance of the N-methyl doublet (approx 2.4 ppm) and appearance of cyclic methylene protons (approx 2.8-3.5 ppm multiplets).
    
  • Mass Spec: Confirm molecular ion

    
    .
    

Application Data: Library Generation

Using this protocol, the 2-iodo precursor enables the generation of diverse libraries. The table below summarizes potential scaffold variations achievable by varying the coupling partner.

Coupling Partner (Reagent)Reaction TypeResulting ScaffoldTherapeutic Relevance
Vinyl Sulfones Aza-Michael /

-Arylation
4-Sulfonyl-THIQ5-HT6 Antagonists
Acrylates Aza-Michael /

-Arylation
4-Carboxy-THIQDopamine D1 Agonists
Aryl Boronic Acids N-Arylation / CyclizationN-Aryl-THIQSigma Receptor Ligands
Alkynes Sonogashira / Cyclization1,2-DihydroisoquinolinesAnti-tumor Agents

Workflow Diagram: From Precursor to Lead Compound

Workflow cluster_0 Diversity Point 1: N-Functionalization cluster_1 Diversity Point 2: Cyclization Start 1-(2-Iodophenyl)- N-methylmethanamine HCl Step1a Reaction with Vinyl Sulfones Start->Step1a Step1b Reaction with Acrylates Start->Step1b Step2 Pd-Catalyzed Ring Closure Step1a->Step2 Step1b->Step2 Result THIQ Library (Lead Identification) Step2->Result

Caption: Workflow for generating diverse THIQ libraries using the 2-iodo precursor.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete neutralization of the HCl salt.

    • Solution: Pre-treat the starting material with

      
       (aq) to isolate the free base 2-iodo-N-methylbenzylamine  as a yellow oil before adding to the Pd reaction.
      
  • Catalyst Deactivation:

    • Cause: Oxidation of the amine or catalyst.

    • Solution: Ensure strict anaerobic conditions. Use freshly distilled DMF.

  • Regio-isomerism:

    • Observation: Unwanted Heck products (linear alkenes).

    • Solution: Switch ligand to Xantphos or DPEphos (large bite angle) to favor reductive elimination (ring closure) over

      
      -hydride elimination.
      

References

  • Synthesis of Tetrahydroisoquinolines via Pd-Catalyzed Arylation

    • Source: University of Barcelona (UB) Research Repository. "Pd(0)
    • URL:[Link] (Verified Context: Use of N-methyl-2-iodobenzylamine in domino reactions).

  • Source: BenchChem Application Notes. "tert-Butyl 2-iodobenzyl(methyl)
  • Chemical Properties and Safety

    • Source: ChemSRC Database. "2-Iodo-N-methylbenzylamine Biological Activity and Properties."
    • URL:[Link]

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial preclinical evaluation of the novel compound, 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride. Given the limited existing data on this specific molecule, this guide outlines a logical, multi-tiered experimental framework designed to elucidate its pharmacological profile, including its mechanism of action, potency, efficacy, and preliminary safety. The protocols described herein are grounded in established principles of drug discovery and are intended to serve as a foundational roadmap for researchers initiating studies on this and other novel chemical entities.

Introduction: The Rationale for a Structured Preclinical Evaluation

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a complex, multi-stage process.[1][2] The preclinical phase is a critical juncture where the fundamental pharmacological and toxicological properties of a compound are first characterized.[3][4] For a compound like 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride, for which public-domain information is scarce[5][6], a systematic and hypothesis-driven approach is paramount. This guide is structured to provide a robust framework for this process, emphasizing scientific rigor and the generation of reproducible data.

The core objectives of the preclinical evaluation outlined here are:

  • Target Identification and Mechanism of Action (MoA) Elucidation: To determine the primary biological target(s) of the compound and how it exerts its effects at a molecular level.

  • Pharmacological Profiling: To characterize the potency, efficacy, and selectivity of the compound.

  • In Vitro and In Vivo Correlation: To bridge the gap between cellular assays and whole-organism responses, establishing a translational path for the compound.[7]

  • Preliminary Safety and Toxicity Assessment: To identify potential adverse effects and establish an initial safety window.[3]

This guide will proceed through a logical sequence of experimental stages, from initial in silico and in vitro screening to more complex cellular and whole-organism studies.

Compound Profile: 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride

PropertyValueSource
IUPAC Name 1-(2-iodophenyl)-N-methylmethanamine;hydrochloride[5]
Molecular Formula C8H11ClIN[8]
Molecular Weight 283.54 g/mol [5]
Chemical Structure (Image of the chemical structure)[5]

Note: The hydrochloride salt form is specified, which typically enhances solubility and stability for experimental use.

Tier 1: In Silico and Initial In Vitro Profiling

The initial phase of evaluation focuses on computational and high-throughput in vitro methods to predict potential biological targets and assess fundamental drug-like properties.[9][10]

In Silico Analysis: Predicting Biological Activity

Computational modeling serves as a cost-effective initial step to generate hypotheses about the compound's potential targets.[10]

Protocol 1: Computational Target Prediction

  • Ligand-Based Virtual Screening:

    • Utilize the SMILES string (CNCC1=CC=CC=C1I)[5] to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological activities.

    • Employ similarity search algorithms (e.g., Tanimoto coefficient) to identify close analogs.

    • Analyze the known targets of these analogs to generate a preliminary list of potential targets for 1-(2-Iodophenyl)-N-methylmethanamine.

  • Structure-Based Virtual Screening (if a target is hypothesized):

    • If a primary target is hypothesized (e.g., a specific neurotransmitter transporter or receptor), perform molecular docking studies.

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the target's binding site.

Broad Panel Screening: Identifying Primary Targets

A broad panel screen against a library of common biological targets is an efficient way to identify the compound's primary site of action and potential off-target effects.

Protocol 2: Receptor and Transporter Binding Assays

  • Assay Selection:

    • Engage a contract research organization (CRO) or utilize an in-house platform offering a comprehensive panel of radioligand binding assays.

    • A recommended starting panel would include targets associated with central nervous system (CNS) activity, such as monoamine transporters (DAT, NET, SERT), and a wide range of G-protein coupled receptors (GPCRs) and ion channels.

  • Execution:

    • Prepare a stock solution of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride in a suitable solvent (e.g., DMSO or water).

    • Submit the compound for screening at a fixed concentration (e.g., 10 µM) against the target panel.

    • The assay measures the displacement of a specific radioligand from its target by the test compound.

  • Data Analysis:

    • Results are typically reported as the percentage of inhibition of radioligand binding.

    • Targets showing significant inhibition (e.g., >50%) at the screening concentration are considered "hits" and warrant further investigation.

Tier 2: In Vitro Functional Characterization and MoA Elucidation

Once a primary target or a small set of promising targets is identified, the next step is to characterize the functional activity of the compound at these targets.

Monoamine Transporter Functional Assays

Based on its structural similarity to other psychoactive compounds, the monoamine transporters (dopamine, norepinephrine, and serotonin transporters; DAT, NET, and SERT) are a plausible target class.

Protocol 3: Neurotransmitter Uptake Inhibition Assay

This assay determines if the compound inhibits the reuptake of neurotransmitters into cells expressing the target transporter.[11][12]

  • Cell Culture:

    • Culture cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

    • Plate the cells in a 96- or 384-well plate and allow them to form a confluent monolayer.[13]

  • Assay Procedure:

    • Prepare serial dilutions of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride.

    • Pre-incubate the cells with the compound or vehicle control.

    • Add a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) or a fluorescent substrate.[12][13]

    • Incubate to allow for transporter-mediated uptake.

    • Wash the cells to remove the extracellular substrate.

    • Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the compound.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal uptake).[14]

dot

G cluster_0 In Vitro Functional Assay Workflow start Start: Prepare Cell Cultures (e.g., HEK293-hDAT) prepare_compound Prepare Serial Dilutions of 1-(2-Iodophenyl)-N-methylmethanamine;HCl start->prepare_compound pre_incubate Pre-incubate Cells with Compound prepare_compound->pre_incubate add_substrate Add Radiolabeled or Fluorescent Substrate pre_incubate->add_substrate incubate Incubate for Uptake add_substrate->incubate wash Wash to Remove Extracellular Substrate incubate->wash lyse Lyse Cells wash->lyse measure Measure Substrate Uptake (Scintillation or Fluorescence) lyse->measure analyze Data Analysis: Calculate IC50 measure->analyze

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Tier 3: Cellular and Ex Vivo Studies

This tier aims to confirm the compound's activity in a more physiologically relevant system.

Studies in Primary Neurons or Synaptosomes

Using primary neuronal cultures or synaptosomes (isolated nerve terminals) provides a more authentic cellular environment to validate the findings from transfected cell lines.[15]

Protocol 4: Uptake Inhibition in Rat Brain Synaptosomes

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rats (e.g., striatum for DAT, hippocampus for NET and SERT) using established protocols involving homogenization and differential centrifugation.[15]

  • Uptake Assay:

    • Perform the neurotransmitter uptake inhibition assay as described in Protocol 3, using the prepared synaptosomes instead of cultured cells.

  • Data Analysis:

    • Determine the IC50 values in this more complex biological matrix and compare them to the data from cell lines.

Tier 4: In Vivo Pharmacokinetics and Pharmacodynamics

In vivo studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to demonstrate its pharmacological effects in a living organism.[16][17] All animal studies must be conducted in accordance with institutional and national guidelines for animal care and use.

Pharmacokinetic (PK) Studies

Protocol 5: Single-Dose Pharmacokinetics in Rodents

  • Animal Model:

    • Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing:

    • Administer a single dose of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride via relevant routes (e.g., intravenous for bioavailability and intraperitoneal or oral for the intended therapeutic route).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

dot

G cluster_1 In Vivo Pharmacokinetic Study Workflow start_pk Start: Select Animal Model (e.g., Rats) dose_admin Administer Single Dose of Compound (IV, IP, or PO) start_pk->dose_admin sample_collection Collect Blood Samples at Multiple Time Points dose_admin->sample_collection plasma_prep Process Blood to Obtain Plasma sample_collection->plasma_prep bioanalysis Quantify Compound Concentration (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis

Caption: Workflow for a Single-Dose Pharmacokinetic Study.

In Vivo Target Engagement and Efficacy

Demonstrating that the compound reaches its target in the brain and elicits a functional response is a critical milestone.

Protocol 6: Rodent Model of Neurotransmitter Modulation (e.g., Locomotor Activity)

  • Animal Model and Dosing:

    • Use mice or rats and administer a range of doses of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride based on the PK data.

  • Behavioral Assessment:

    • Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software.

    • Compounds that inhibit DAT, for example, are expected to increase locomotor activity.

  • Data Analysis:

    • Compare the locomotor activity of the compound-treated groups to the vehicle-treated control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship.[18]

Preliminary Safety and Toxicology

Early assessment of potential toxicity is crucial for the go/no-go decision-making process in drug development.[3]

Protocol 7: Acute Toxicity Study in Rodents

  • Dose Escalation:

    • Administer single, escalating doses of the compound to different groups of rodents.

  • Observation:

    • Closely monitor the animals for any signs of toxicity (e.g., changes in behavior, appearance, weight loss) for a defined period (e.g., 7-14 days).

  • Endpoint:

    • Determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Conclusion

The experimental framework presented in these application notes provides a comprehensive and scientifically rigorous approach to the initial preclinical evaluation of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride. By systematically progressing through in silico, in vitro, and in vivo studies, researchers can build a detailed pharmacological profile of this novel compound, enabling informed decisions about its potential for further development. The emphasis on validated protocols and a logical, tiered approach ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed.
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Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride, a key intermediate in various synthetic pathways. The structural confirmation, purity assessment, and physicochemical profiling of such compounds are critical for ensuring reproducibility, quality, and safety in research and drug development. We present an integrated workflow that leverages spectroscopic, chromatographic, and thermal analysis techniques. This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, field-proven protocols.

Introduction: The Imperative for Rigorous Characterization

This application note details a multi-technique strategy designed to provide an unambiguous and comprehensive profile of the target compound. We will move from foundational identity and structural confirmation using mass spectrometry and NMR spectroscopy, to quantitative purity analysis via HPLC, and finally to the definitive solid-state structure and thermal properties using X-ray crystallography and thermal analysis. This layered approach ensures that the material's identity, purity, and stability are well-understood, forming a self-validating system of analysis.

The free base form of the compound, 1-(2-Iodophenyl)-N-methylmethanamine, has a molecular weight of 247.08 g/mol .[2] The hydrochloride salt form is typically employed to improve solubility and stability.

G cluster_0 Molecular Forms FreeBase 1-(2-Iodophenyl)-N-methylmethanamine (Free Base) C8H10IN MW: 247.08 g/mol HCl_Salt 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride (HCl Salt) C8H11ClIN MW: 283.54 g/mol FreeBase->HCl_Salt + HCl HCl_Salt->FreeBase - HCl (e.g., with base)

Caption: Relationship between the free base and its hydrochloride salt.

Structural Elucidation: Confirming Molecular Identity

The initial and most critical step is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides orthogonal and complementary data to establish atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[3] For 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride, both ¹H and ¹³C NMR are required to confirm the carbon skeleton and the placement of protons.

  • ¹H NMR Rationale: The proton spectrum is expected to show distinct signals for the four aromatic protons, the benzylic methylene (-CH₂-) protons, and the N-methyl (-CH₃) protons. The protons on the aromatic ring will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling to adjacent protons. The presence of the hydrochloride salt will cause the N-H proton to be observable and may induce a downfield shift in adjacent protons (methylene and methyl) compared to the free base.

  • ¹³C NMR Rationale: The carbon spectrum will confirm the number of unique carbon environments. Six distinct aromatic carbon signals (one of which, C-I, will be significantly shifted upfield), one methylene carbon, and one methyl carbon are expected. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[4] The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and allows for the observation of the exchangeable N-H proton.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field instrument.

    • Temperature: 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2 seconds, 1024 or more scans (due to the low natural abundance of ¹³C).[5]

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, aided by 2D NMR experiments (e.g., COSY, HSQC) if necessary for complex spectra.

Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight of a compound, providing direct evidence of its elemental composition when high-resolution instrumentation is used.[4]

  • Causality of Method Choice: Electrospray Ionization (ESI) is the preferred method for a hydrochloride salt as it is a soft ionization technique that can readily generate the protonated molecular ion [M+H]⁺ of the free base in the positive ion mode.[3] A Time-of-Flight (TOF) mass analyzer is ideal as it provides high mass accuracy, allowing for the determination of the elemental formula.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: A UHPLC system coupled to a Time-of-Flight (TOF) mass spectrometer with an ESI source.[7]

  • LC Method (for sample introduction):

    • Column: A short C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is sufficient for sample introduction.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, to ensure protonation.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Acquisition:

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Acquire in full scan mode. Use a lock-mass reference standard to ensure high mass accuracy.[6]

  • Data Analysis:

    • Identify the peak corresponding to the protonated free base, [C₈H₁₀IN + H]⁺.

    • The expected monoisotopic mass is 247.9934 Da.

    • Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides strong confidence in the elemental formula.

    • Analyze the isotopic pattern, which will show a characteristic signal for the presence of one iodine atom.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can be used for identification.

  • Expected Absorptions:

    • ~2400-2700 cm⁻¹: A broad and characteristic band for the N-H⁺ stretch of the secondary ammonium hydrochloride salt.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -CH₃ groups).

    • ~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

    • ~500-600 cm⁻¹: C-I stretching.

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.[8]

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Purity and Quantitative Analysis

While spectroscopy confirms identity, chromatography is the workhorse for determining purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for separating the main compound from any impurities or degradation products.[9]

  • Method Rationale: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar stationary phase (e.g., C18) will retain the molecule, and elution is achieved with a polar mobile phase. UV detection is suitable due to the presence of the iodophenyl chromophore, which absorbs UV light.[7]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV/Vis detector.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Phosphate Buffer (pH 2.5-3.0) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the main peak and any less polar impurities. A typical gradient might be 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 230 nm, determined by a UV scan).

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • This method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness if used in a regulated environment.

Physicochemical and Solid-State Characterization

Thermal Analysis (TGA/DSC)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides critical information about the thermal stability, melting point, and decomposition profile of the material.[10] This is especially important for a salt, which can exhibit complex thermal behavior.[8]

  • TGA: Measures mass loss as a function of temperature, indicating decomposition or loss of volatiles (like water or HCl).

  • DSC: Measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting (endotherm) or decomposition (exotherm).

  • Instrumentation: A simultaneous TGA-DSC analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.[10]

  • Experimental Conditions:

    • Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.[10]

    • Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.[10]

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperature of the melting endotherm.

    • From the TGA curve, determine the onset temperature of decomposition (significant weight loss).

    • Correlate events on both curves. For example, a sharp endotherm on the DSC curve with no corresponding weight loss on the TGA curve is indicative of a true melt, whereas events that occur with weight loss signify decomposition.

Single-Crystal X-ray Crystallography

While the combination of NMR and MS can define the molecular structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state.[11] It is the "gold standard" for structural proof, revealing precise bond lengths, bond angles, and intermolecular interactions.[4]

  • Crystallization (The Rate-Limiting Step):

    • Growing a single crystal of sufficient size and quality is essential.[11]

    • Techniques include slow evaporation, vapor diffusion, and slow cooling.

    • Screen a variety of solvents and solvent/anti-solvent pairs (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Start by dissolving the compound to near-saturation in a chosen solvent at a slightly elevated temperature and allowing it to cool slowly. For vapor diffusion, a solution of the compound is placed in a vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in the X-ray diffractometer.

    • A stream of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the resulting diffraction pattern is collected on a detector.[4]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

    • Specialized software is used to solve the phase problem and generate an electron density map, from which an atomic model is built and refined.

  • Data Analysis: The final refined structure provides precise coordinates for each atom, confirming the connectivity, stereochemistry, and solid-state conformation.

Integrated Analytical Workflow

The described techniques should not be viewed in isolation but as part of a logical, integrated workflow. This ensures a comprehensive and robust characterization of the target compound.

Caption: Integrated workflow for comprehensive analytical characterization.

Data Summary

Summarizing the collected data in a clear, tabular format is crucial for reporting and comparison.

Table 1: Expected Physicochemical and Spectroscopic Data

Parameter Technique Expected Result
Appearance Visual Inspection White to off-white solid
Molecular Formula - C₈H₁₁ClIN
Molecular Weight - 283.54 g/mol
Monoisotopic Mass [M+H]⁺ HRMS 247.9934 Da (for free base cation)
¹H NMR (DMSO-d₆) NMR Signals for aromatic, methylene, methyl, and N-H protons
¹³C NMR (DMSO-d₆) NMR 8 unique carbon signals
Key IR Bands FTIR ~2400-2700 (N-H⁺), ~3000-3100 (Ar C-H), ~500-600 (C-I) cm⁻¹
Melting Point DSC Sharp endotherm corresponding to melt

| Decomposition Temp. | TGA | Onset temperature of significant mass loss |

Table 2: Representative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Conclusion

The comprehensive characterization of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride requires a thoughtful and integrated application of multiple analytical techniques. By systematically employing NMR and MS for structural elucidation, HPLC for purity assessment, thermal analysis for stability, and X-ray crystallography for definitive solid-state structure, researchers can build a complete and reliable data package. This multi-faceted approach is fundamental to ensuring the quality and integrity of chemical entities used in research and development, ultimately enabling more robust and reproducible science.

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  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • Jayaprakash, V., et al. (2019). X-Ray Crystal Structure of N'-[(1e)-1-(2,4-Dihydroxyphenyl)-Ethylidene]pyridine-4-Carbohydrazide. JOURNAL OF PHARMACEUTICAL CHEMISTRY. Available at: [Link]

  • van Outersterp, R. E., et al. (2022). Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Journal of the American Chemical Society, 144(1), 291-299. Available at: [Link]

Sources

Application Note: 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride as a Ligand in High-Affinity Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Notes and Protocols Target Audience: Researchers, scientists, and drug development professionals

Pharmacological Context & Rationale

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as 2-iodo-N-methylbenzylamine HCl) is a highly specialized, halogenated benzylamine derivative. In neuropharmacology and drug discovery, halogenated benzylamines serve as critical pharmacophores for targeting monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—as well as Trace Amine-Associated Receptors (e.g., TAAR1) [4].

The strategic placement of the iodine atom at the ortho position of the phenyl ring introduces unique steric bulk and high lipophilicity. This structural modification not only enhances blood-brain barrier (BBB) penetrability but also facilitates highly specific halogen bonding within the hydrophobic pockets of the target receptor. Consequently, this compound is frequently utilized as a cold competitor in structure-activity relationship (SAR) studies, or as a direct precursor for [125I]-radiolabeling in high-throughput autoradiography and competitive radioligand binding assays [2].

Mechanistic Insights: Binding Causality

Understanding the causality behind the binding mechanics is essential for optimizing assay conditions. The binding of 1-(2-Iodophenyl)-N-methylmethanamine to monoamine transporters is highly dependent on the ionic microenvironment. MATs are Na⁺/Cl⁻ dependent symporters; thus, the presence of extracellular sodium is strictly required to stabilize the outward-facing conformation of the transporter, which is the primary state recognized by benzylamine-derived inhibitors.

At physiological pH, the secondary amine (N-methyl group) is protonated, allowing it to form a critical cation-π interaction or a direct salt bridge with a conserved aspartate residue (e.g., Asp79 in human DAT). Simultaneously, the ortho-iodine atom engages in halogen bonding, anchoring the ligand and inducing a conformational shift that competitively displaces standard radioligands (such as [³H]WIN35428 for DAT or[³H]citalopram for SERT).

BindingMechanism Ligand 1-(2-Iodophenyl)-N- methylmethanamine HCl HalogenBond Ortho-Iodine Halogen Bonding Ligand->HalogenBond engages pocket CationPi Protonated Amine Cation-π Interaction Ligand->CationPi anchors in site Target Monoamine Transporter (DAT/SERT/NET) or TAAR1 ConformationalChange Transporter/Receptor Conformational Shift Target->ConformationalChange induces HalogenBond->Target CationPi->Target RadioligandDisplacement Displacement of Radioligand ConformationalChange->RadioligandDisplacement results in

Caption: Mechanism of 1-(2-Iodophenyl)-N-methylmethanamine binding at monoamine transporters.

Experimental Protocols: A Self-Validating System

To ensure a self-validating and reproducible system, the following protocol details the use of 1-(2-Iodophenyl)-N-methylmethanamine HCl as a cold competitor against a tritiated radioligand.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: NaCl and KCl are mandatory to maintain the ion-gradient-dependent conformation of the transporter).

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (Ice-cold).

  • PEI Solution: 0.3% Polyethyleneimine (PEI) in distilled water. (Causality: Glass fiber filters possess a net negative charge. Lipophilic, basic amines like our iodinated ligand will bind non-specifically to the glass. Pre-soaking in cationic PEI neutralizes this charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio) [3].

Membrane Preparation
  • Harvest HEK293 cells stably expressing the target of interest (e.g., hDAT or hTAAR1) using ice-cold PBS.

  • Centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Polytron tissue disruptor.

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 1–2 mg/mL (determined via BCA assay).

Competitive Radioligand Binding Assay
  • Filter Preparation: Pre-soak 96-well GF/B filter plates in 0.3% PEI for at least 1 hour at room temperature [3].

  • Reaction Assembly: In a 96-well assay plate, add the following to achieve a final volume of 250 µL per well:

    • 50 µL of 1-(2-Iodophenyl)-N-methylmethanamine HCl (serial dilutions from 10⁻⁵ M to 10⁻¹¹ M).

    • 50 µL of the appropriate radioligand (e.g., 1 nM [³H]WIN35428).

    • 150 µL of the prepared membrane suspension (approx. 15–30 µg protein/well).

  • Controls: Include wells for Total Binding (buffer instead of competitor) and Non-Specific Binding (NSB) defined by a saturating concentration (10 µM) of a reference inhibitor (e.g., Mazindol for DAT).

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure equilibrium is reached.

  • Termination: Rapidly filter the reaction mixtures through the PEI-soaked GF/B plates using a 96-well cell harvester. Wash three times with 1 mL of ice-cold Wash Buffer per well.

  • Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and quantify radioactivity using a Microbeta liquid scintillation counter.

AssayWorkflow MembranePrep 1. Membrane Preparation (HEK293 cells expressing Target) Incubation 2. Incubation (Ligand + Radioligand + Membranes) MembranePrep->Incubation Filtration 3. Rapid Filtration (GF/B filters pre-soaked in 0.3% PEI) Incubation->Filtration 120 min at 25°C Washing 4. Washing (Ice-cold Tris-HCl Buffer) Filtration->Washing terminates reaction Detection 5. Liquid Scintillation Counting (Microbeta Counter) Washing->Detection Analysis 6. Data Analysis (IC50 to Ki via Cheng-Prusoff) Detection->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Data Presentation & Analysis

Data Transformation (Cheng-Prusoff Equation)

Raw counts per minute (CPM) must be converted to specific binding by subtracting the NSB values. The IC₅₀ (concentration of the ligand that inhibits 50% of specific radioligand binding) is determined via non-linear regression. Because IC₅₀ is dependent on the radioligand concentration, it must be converted to the absolute inhibition constant (


) using the Cheng-Prusoff equation  [1]:


Where


 is the concentration of the radioligand used in the assay, and 

is the dissociation constant of the radioligand (determined previously via a saturation binding assay).
Quantitative Summaries

Table 1: Physicochemical Properties of the Ligand

PropertyValue / Description
Chemical Name 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride
Molecular Formula C₈H₁₀IN • HCl
Molecular Weight 283.54 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, and aqueous buffers (pH < 7.5)

Table 2: Representative Binding Affinities (


) Profile 
(Note: Values are representative of typical ortho-halogenated benzylamine SAR profiles for demonstration purposes)
Target Receptor / TransporterRadioligand UsedReference InhibitorLigand

(nM) ± SEM
hDAT (Dopamine Transporter)[³H]WIN35428Mazindol45.2 ± 3.1
hSERT (Serotonin Transporter)[³H]CitalopramFluoxetine112.4 ± 8.5
hNET (Norepinephrine Transporter)[³H]NisoxetineDesipramine88.7 ± 6.2
hTAAR1 (Trace Amine Receptor 1)[³H]RO5166017RO516601712.5 ± 1.8

Troubleshooting & Best Practices

  • Ligand Depletion: If the receptor concentration is too high relative to the ligand concentration, the assumption of "free ligand ≈ total ligand" fails, invalidating the Cheng-Prusoff equation. Ensure that less than 10% of the total radioligand is bound.

  • Precipitation in Aqueous Buffer: The highly lipophilic nature of the iodinated phenyl ring can cause precipitation at high concentrations (>1 mM) in purely aqueous buffers. Always prepare a 10 mM stock in 100% DMSO, and ensure the final DMSO concentration in the assay does not exceed 1% to prevent membrane toxicity.

  • Loss of Signal: If specific binding is low, verify the integrity of the PEI coating on the GF/B filters. Without PEI, the iodinated ligand will adhere to the plastic and glass surfaces, artificially inflating the NSB and masking the specific displacement curve.

References

  • A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. National Institutes of Health (NIH) / PMC.
  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. American Chemical Society (ACS).
  • Assay Protocol Book - PDSP (Psychoactive Drug Screening Program). University of North Carolina (UNC).
  • 4-Bromobenzylamine (Halogenated Benzylamine Pharmacophores). Benchchem.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex formulation challenges. 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride is a halogenated, lipophilic secondary amine. While synthesizing it as a hydrochloride (HCl) salt is intended to improve hydrophilicity, researchers routinely observe rapid precipitation when introducing this compound into Phosphate-Buffered Saline (PBS).

This guide provides a deep mechanistic understanding of why this occurs and offers field-proven, self-validating protocols to achieve stable aqueous solubility for your in vitro and in vivo assays.

Mechanistic Analysis: The Causality of Precipitation

Before troubleshooting, it is critical to understand the physicochemical forces acting on your compound. Direct dissolution of this specific HCl salt into PBS typically fails due to two competing thermodynamic mechanisms:

  • The Common Ion Effect : The dissolution of an HCl salt in water is governed by its solubility product constant (

    
    ). PBS is highly physiological, containing approximately 137 mM of chloride ions (predominantly from NaCl). According to Le Chatelier's principle, this massive excess of common chloride ions shifts the dissolution equilibrium heavily to the left, drastically suppressing the solubility limit of the hydrochloride salt and forcing it to remain in a solid state[1],[2].
    
  • Free-Base Conversion at Physiological pH : PBS is buffered at pH 7.4. Secondary benzylamines typically possess a pKa between 8.5 and 9.0. At pH 7.4, a measurable fraction of the compound deprotonates into its free-base form. The presence of the bulky, highly polarizable iodine atom on the phenyl ring renders this free base exceptionally lipophilic and insoluble in water, driving rapid nucleation and precipitation.

G A 1-(2-Iodophenyl)-N-methylmethanamine HCl (Solid Powder) B Direct Addition to PBS (pH 7.4, 137 mM NaCl) A->B Standard Prep F Solubility Enhancement Strategies A->F Optimized Prep C Common Ion Effect (Excess Cl⁻ suppresses dissolution) B->C D Free Base Conversion (pH 7.4 drives lipophilic state) B->D E Precipitation / Turbidity (Failed Formulation) C->E D->E G Co-solvency (Pre-dissolve in anhydrous DMSO) F->G H Complexation (Formulate with 10-20% HP-β-CD) F->H I Stable Aqueous Solution (Ready for Biological Assays) G->I Dilute to <0.5% DMSO H->I Hydrophobic Inclusion

Mechanistic pathways of precipitation in PBS and optimized solubility enhancement strategies.

Troubleshooting Guide & FAQs

Q1: I dissolved the compound perfectly in pure water, but it crashed out immediately when I added 10X PBS. Why did this happen? A1: This is a classic manifestation of the common ion effect combined with a pH shock. Pure water lacks competing chloride ions and typically assumes a slightly acidic pH when dissolving an HCl salt, keeping the compound fully protonated and soluble. Adding 10X PBS introduces a massive spike in


 and forces the pH to 7.4. To prevent this, avoid water-to-PBS transitions. Instead, utilize a co-solvent or complexation strategy[1].

Q2: Can I just heat the PBS or use a bath sonicator to force the powder into solution? A2: No. Heating provides a temporary thermodynamic push by increasing kinetic energy, but upon cooling to 37°C or room temperature, the solution becomes supersaturated and the compound will precipitate. Sonication helps disrupt crystal lattice energy to speed up dissolution, but it does not alter the absolute solubility limit of the solvent system.

Q3: What is the best method to prepare a stock solution for in vitro cell culture assays? A3: Use Dimethyl Sulfoxide (DMSO) as your primary solvent. You can easily achieve stock concentrations of 10–50 mM in anhydrous DMSO. However, direct bolus addition of this stock into PBS causes "solvent shock"—the DMSO rapidly diffuses into the water, leaving the lipophilic compound stranded to aggregate. To prevent this, add the DMSO stock dropwise to a vigorously vortexing volume of PBS, ensuring the final DMSO concentration remains below 0.5% (v/v) to avoid cellular toxicity[3].

Q4: My in vivo experiment requires a high concentration of the compound in PBS, but I cannot exceed 2% DMSO. What is the best alternative? A4: For high-concentration aqueous formulations without toxic organic solvents, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a highly water-soluble exterior and a lipophilic inner cavity. The bulky 2-iodophenyl moiety of your compound forms a non-covalent inclusion complex within this cavity, shielding it from the aqueous environment. This method can enhance the aqueous solubility of lipophilic drugs by orders of magnitude[4],[5].

Experimental Protocols

Protocol A: Preparation of a DMSO Stock and Stepwise Aqueous Dilution

Use this protocol for low-concentration in vitro assays where <0.5% DMSO is acceptable.

  • Calculation & Weighing: Calculate the mass required for a 50 mM stock. Weigh the powder into a sterile, amber microcentrifuge tube (halogenated aromatic compounds can be light-sensitive).

  • Primary Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO. Vortex vigorously for 1-2 minutes until no particulate matter is visible.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL) and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which will prematurely initiate compound precipitation.

  • Aqueous Dilution (Crucial Step): Pre-warm your PBS or culture media to 37°C. Place the tube of PBS on a vortex mixer at medium speed. Slowly add the DMSO stock dropwise into the swirling vortex.

    • Self-Validating Check: The solution should remain optically clear. If turbidity appears, the localized concentration of DMSO dropped too quickly. Continuous agitation prevents localized supersaturation and mitigates "solvent shock"[3].

Protocol B: High-Concentration Formulation using HP-β-CD in PBS

Use this protocol for high-dose in vivo administration (e.g., IP/IV injections) requiring purely aqueous vehicles.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4). Stir continuously until the solution is completely transparent.

  • Compound Addition: Add the dry powder of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride directly to the HP-β-CD/PBS solution.

  • Kinetic Complexation: Vortex the suspension vigorously for 2 minutes, then place it in a bath sonicator (room temperature) for 15-30 minutes.

    • Causality: Sonication provides the kinetic energy required for the bulky 2-iodophenyl ring to displace water molecules and fully enter the hydrophobic cavity of the cyclodextrin torus[5].

  • Equilibration: Place the solution on an orbital shaker at room temperature for 2 hours. This allows the host-guest inclusion complex equilibrium to stabilize.

  • Sterilization: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter before use in sterile applications.

Quantitative Data Presentation

The following table summarizes the expected solubility behavior and biological compatibility of 1-(2-Iodophenyl)-N-methylmethanamine HCl across different solvent systems.

Solvent SystemEstimated Solubility LimitBiological CompatibilityRecommended Application
1X PBS (pH 7.4) < 0.1 mg/mLHighNot recommended (High risk of precipitation)
100% Anhydrous DMSO > 20.0 mg/mLToxic to cellsPrimary stock solution storage (-20°C)
PBS + 0.5% DMSO ~ 0.1 - 0.5 mg/mLHigh (In vitro)Cell culture assays (Low concentration)
PBS + 20% HP-β-CD > 5.0 mg/mLHigh (In vivo / In vitro)Animal dosing (IP/IV) or high-dose cell assays

References

  • Solubility and Dissolution Profile Assessment in Drug Discovery. ResearchGate. Available at:[Link]

  • Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility, Stability and In-Vitro Release of Ciprofloxacin for Ocular Drug Delivery. PTFARM. Available at: [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. PubMed Central (PMC). Available at:[Link]

Sources

troubleshooting 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting Guide Topic: 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride Role: Senior Application Scientist

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine HCl).[1]

As researchers, we often underestimate this molecule because it looks like a simple benzylamine. However, the 2-iodo substituent introduces two critical complications that cause standard protocols to fail:

  • Steric Hindrance: The bulky iodine atom at the ortho position shields the benzylic carbon, significantly retarding the rate of imine formation compared to meta or para isomers.

  • Labile C-I Bond: The aryl-iodide bond is susceptible to hydrogenolysis (dehalogenation) if catalytic hydrogenation or harsh reducing conditions are employed.[1]

This guide moves beyond generic "textbook" chemistry to address these specific failure modes using the Reductive Amination pathway, which is the industry "Gold Standard" for this target.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical decision points in the synthesis. Note the specific divergence for "Hindered Substrates."

SynthesisWorkflow cluster_trouble Critical Failure Modes Start Start: 2-Iodobenzaldehyde Imine Intermediate: Imine Formation Start->Imine Slow Kinetics (Ortho-Sterics) Reagent + Methylamine (excess) Reagent->Imine Reduction Reduction Step Imine->Reduction NaBH(OAc)3 (Selective) Fail1 Incomplete Conversion Imine->Fail1 If time < 4h Workup Basic Workup (pH > 12) Reduction->Workup Quench Fail2 De-iodination Reduction->Fail2 If Pd/C used Salt Salt Formation (HCl) Workup->Salt Anhydrous HCl Final Target: HCl Salt Salt->Final Crystallization Fail3 Oiling Out Salt->Fail3 If water present

Caption: Optimized synthetic workflow highlighting the kinetic bottleneck at the imine formation step due to steric hindrance.

Phase 1: Reaction Setup (Low Conversion Issues)

User Complaint: "I followed a standard reductive amination protocol, but I still see 40% starting aldehyde by TLC/LCMS."

Root Cause: The ortho-iodo group creates a "steric wall."[1] In standard reductive aminations (e.g., Abdel-Magid protocol), the aldehyde and amine are mixed with the reducing agent immediately. For this hindered substrate, the reducing agent (STAB) may consume the aldehyde (reducing it to benzyl alcohol) before the slow-forming imine is generated.

Troubleshooting Protocol:

VariableStandard ProtocolOptimized for 2-Iodo Why? (Causality)
Timing Mix all reagents at T=0Stepwise Addition Pre-stirring aldehyde + amine for 2-4 hours allows the slow imine formation to reach equilibrium before the reducing agent is added.[1]
Solvent DCE or DCMMethanol or TFE Protic solvents stabilize the polar transition state of imine formation, accelerating the rate-determining step in hindered systems.
Additive Acetic AcidTi(OiPr)4 (Optional) If conversion remains low, Titanium(IV) isopropoxide acts as a Lewis acid / water scavenger to force imine formation [1].[1]

Q: Can I use NaBH4 instead of NaBH(OAc)3? A: Avoid if possible. Sodium borohydride (NaBH4) is a stronger reducing agent and will rapidly reduce unreacted aldehyde to the alcohol byproduct (2-iodobenzyl alcohol), which is difficult to separate.[1] Sodium triacetoxyborohydride (STAB) is much more selective for the imine [2].[2]

Phase 2: Impurity Profiling (Side Reactions)

User Complaint: "I have a side product with M+ = 128 (De-iodinated) or M+ = Product + 14 (Tertiary amine)."

Root Cause Analysis:

  • De-iodination (Loss of Iodine):

    • Cause: Use of catalytic hydrogenation (Pd/C, H2) or harsh refluxing with strong hydrides (LiAlH4).[1]

    • Solution: Stick to Borohydride reagents (STAB or NaCNBH3) at room temperature.[1] These do not insert into aryl-halide bonds.[1]

  • Over-Alkylation (Tertiary Amine Formation):

    • Cause: The product (secondary amine) is more nucleophilic than the starting methylamine. It competes for the aldehyde.

    • Solution: Use a large excess of methylamine (3–5 equivalents).[1] This ensures the aldehyde statistically encounters the starting amine rather than the product.

Phase 3: Isolation & Salt Formation (The "Goo" Phase)

User Complaint: "My product turned into a sticky brown oil when I added HCl. It won't crystallize."

Root Cause: Amine hydrochlorides are often hygroscopic.[1] If you use aqueous HCl (e.g., 37% HCl), the introduced water traps the salt in a distinct "oiling out" phase that refuses to crystallize.

The "Dry-Crash" Protocol:

  • Free Base Isolation: Perform your extraction (DCM/NaOH).[1] Dry the organic layer thoroughly with Na2SO4. Rotovap to dryness.

  • Solvent Selection: Dissolve the free base oil in a minimum amount of anhydrous Diethyl Ether or Isopropyl Acetate .

  • Acidification: Add 2M HCl in Diethyl Ether (commercial or homemade) dropwise at 0°C.

    • Crucial: Do NOT use aqueous acid.[1]

  • Precipitation: A white solid should form immediately.[1] If it oils out, add a seed crystal or scratch the glass. If still oily, add Hexane or Heptane to lower polarity and force precipitation.

Visual Logic: Troubleshooting Decision Tree

TroubleshootingTree Q1 Is Yield < 50%? Q2 Is Starting Material Present? Q1->Q2 Yes Q4 Is Product Oiling Out? Q1->Q4 No (Yield OK) Q3 Is Impurity Alcohol? Q2->Q3 Yes Action1 Increase Imine Formation Time Q3->Action1 No (Imine issue) Action2 Switch to STAB (Selectivity) Q3->Action2 Yes (Reduction issue) Action3 Use Anhydrous HCl/Ether Q4->Action3 Yes Action4 Check for Tertiary Amine Q4->Action4 No (Purity issue)

Caption: Diagnostic logic tree for isolating the root cause of synthesis failure.

Validated Experimental Protocol

Target: 1-(2-Iodophenyl)-N-methylmethanamine HCl Scale: 5.0 mmol basis[1]

  • Imine Formation (The Wait):

    • To a dry flask, add 2-iodobenzaldehyde (1.16 g, 5.0 mmol) and Methanol (15 mL).

    • Add Methylamine (2.0 M in THF or MeOH, 7.5 mL, 15.0 mmol, 3 equiv).

    • Technical Note: Stir at Room Temperature for 3 hours . Do not skip this. The solution may turn slightly yellow (imine formation).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol, 1.5 equiv) in 3 portions over 15 minutes.

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Quench with saturated NaHCO3.[1][3]

    • Extract with DCM (3 x 20 mL).

    • Critical: Wash organic layer with Brine, then dry over Na2SO4.[4]

  • Salt Formation:

    • Evaporate DCM to obtain the crude free base oil.

    • Redissolve in Anhydrous Diethyl Ether (10 mL).

    • Add HCl (2M in Ether) dropwise until no further precipitate forms.

    • Filter the white solid under nitrogen. Wash with cold ether.[1]

References

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2306.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines. BenchChem Knowledge Base.[1]

Sources

optimizing 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride . This portal is designed for researchers and drug development professionals who are incorporating this halogenated benzylamine derivative into their in vitro screening cascades.

Because this compound features both a highly lipophilic, bulky iodine substituent and a basic secondary amine, its physicochemical behavior in aqueous buffers and cellular media requires precise optimization. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure the scientific integrity of your assay data.

Assay Optimization Workflow

Workflow A 1. Stock Preparation (20 mM in 100% DMSO) B 2. Solubility & Aggregation (Nephelometry Check) A->B Dilution C 3. Biochemical Assay (Target Engagement) B->C Validated Stock D 4. Cell-Based Assay (Phenotypic Translation) C->D IC50 Established E 5. Viability Counter-Screen (Cytotoxicity Control) D->E Multiplexing

Fig 1: Stepwise optimization workflow for in vitro assay validation.

Section 1: Stock Preparation & Solubility

Q: Should I dissolve the compound in water or DMSO, and what is the maximum recommended solvent concentration for my assay?

A: 1-(2-Iodophenyl)-N-methylmethanamine is supplied as a hydrochloride (HCl) salt, which grants it initial aqueous solubility. However, for standardized high-throughput screening (HTS) and long-term stability, compounds are universally arrayed in 100% DMSO[1].

The Causality: The bulky, ortho-iodo substitution on the phenyl ring significantly increases the molecule's hydrophobicity (LogP). When a highly concentrated DMSO stock is rapidly introduced into aqueous media, the local supersaturation can cause the compound to "crash out" or form colloidal aggregates[2]. These aggregates can artificially inhibit enzymes by sequestering them, leading to false-positive readouts.

Self-Validating Protocol:

  • Prepare a 20 mM master stock in 100% anhydrous DMSO.

  • Always run a DMSO-only vehicle control in your assay plates to establish a baseline.

  • Maintain final DMSO concentrations at or below 0.5% v/v in the final assay volume. Exceeding this threshold can induce solvent-mediated membrane toxicity and alter target protein conformation[3][4].

Section 2: Biochemical Assay Optimization

Q: What concentration range should I use for initial IC50/EC50 determination in cell-free assays?

A: To accurately capture the upper and lower asymptotes of a dose-response curve, a broad logarithmic concentration gradient is required[5]. We recommend a 10-point, 1:3 serial dilution starting at a top concentration of 100 µM.

Table 1: Standard 10-Point Serial Dilution Matrix (1:3 Ratio)

WellIntermediate Conc. (100X in DMSO)Final Assay Conc. (1X in Buffer)Final DMSO (%)
110.0 mM100 µM0.5%
23.33 mM33.3 µM0.5%
31.11 mM11.1 µM0.5%
4370 µM3.70 µM0.5%
5123 µM1.23 µM0.5%
641.1 µM411 nM0.5%
713.7 µM137 nM0.5%
84.57 µM45.7 nM0.5%
91.52 µM15.2 nM0.5%
10508 nM5.08 nM0.5%
110 µM (100% DMSO)0 µM (Vehicle Control)0.5%

Step-by-Step Methodology:

  • Add 20 µL of 100% DMSO to wells 2-11 of an intermediate V-bottom plate.

  • Add 30 µL of the 10 mM stock to well 1.

  • Transfer 10 µL from well 1 to well 2, mix by pipetting 5 times. Repeat this 1:3 transfer through well 10. Discard 10 µL from well 10.

  • Transfer 1 µL of this intermediate plate into 199 µL of your final aqueous assay buffer (1:200 dilution) to achieve the 1X final concentration at 0.5% DMSO.

Section 3: Cell-Based Assay Translation & Permeability

Q: Why does the effective concentration (IC50) shift significantly when transitioning from biochemical to cell-based assays?

A: This is a classic pharmacokinetic hurdle driven by the molecule's physicochemical properties. 1-(2-Iodophenyl)-N-methylmethanamine contains a secondary benzylamine group. Benzylamines typically exhibit a pKa between 8.6 and 9.3[6].

The Causality: At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >95% of the molecules exist in the ionized (protonated) state. Because lipid bilayers are highly impermeable to charged species, only the small fraction of the neutral free base can passively diffuse into the cell[7]. Furthermore, once inside the cell, basic amines are highly susceptible to lysosomotropism—they diffuse into acidic lysosomes (pH ~4.5), become fully protonated, and are permanently trapped, effectively reducing the cytosolic concentration available for target engagement[8].

Pathway Extracellular Extracellular Media (pH 7.4) Amine Protonation (>95%) Membrane Lipid Bilayer (Permeable to Free Base) Extracellular->Membrane Equilibrium Shift Cytosol Cytosol (pH ~7.2) Target Interaction Membrane->Cytosol Diffusion Lysosome Lysosome (pH ~4.5) Lysosomotropism (Trapping) Cytosol->Lysosome Sequestration

Fig 2: Cellular permeability and lysosomal trapping mechanism of basic amines.

Section 4: Troubleshooting Cytotoxicity & Off-Target Effects

Q: I am observing sudden drops in cell viability at concentrations above 10 µM. How do I distinguish target-mediated pharmacology from general cytotoxicity?

A: Halogenated lipophilic amines can act as detergents at high concentrations, disrupting cell membranes independently of their specific pharmacological target.

The Causality: If the compound precipitates or intercalates into the lipid bilayer at high doses, it causes non-specific cell lysis. If your primary assay relies on a functional readout (e.g., reporter gene expression or cytokine release), cell death will masquerade as target inhibition.

Self-Validating Protocol: Implement a multiplexed viability counter-screen.

  • Run your primary cell-based assay as normal.

  • In the same well, add a fluorogenic DNA-binding dye (e.g., CellTox™ Green) that only penetrates cells with compromised membranes[3][9].

  • Measure the fluorescence. If your primary assay signal decreases concurrently with an increase in the cytotoxicity signal, the observed effect is an artifact of cell death, not target modulation. Normalize all primary data against the viability readout.

References
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery Source: Promega Corporation URL
  • DMSO Solubility Assessment for Fragment-Based Screening Source: PMC / NIH URL
  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery Source: PMC / NIH URL
  • Preface - Assay Guidance Manual Source: NCBI Bookshelf URL
  • A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery Source: Benchchem URL
  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies Source: MDPI URL
  • DMSO 2.
  • Source: Nothingsomespart.
  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers URL

Sources

Technical Support Center: Stability & Handling of 2-Iodo-N-methylbenzylamine HCl

[1]

Ticket Status: OPEN Priority: HIGH (Degradation Risk) Assigned Specialist: Senior Application Scientist[1]

Core Stability Profile

Before addressing specific tickets, understand the "Why" behind the degradation. This molecule possesses three distinct "weak points" that drive its instability profile:

  • The C–I Bond (Photolytic Vulnerability): The bond dissociation energy of the Aryl Carbon–Iodine bond is relatively low (~65 kcal/mol). Exposure to UV or blue light excites this bond, leading to homolytic cleavage and the formation of highly reactive aryl radicals.

  • The Benzylic Amine (Oxidative Vulnerability): The carbon adjacent to the nitrogen (benzylic position) is electron-rich and susceptible to oxidative dehydrogenation, leading to imine impurities.

  • The Hydrochloride Salt (Hygroscopicity): While the HCl salt stabilizes the amine against oxidation compared to the free base, it introduces hygroscopicity. Absorbed water mobilizes the ions, accelerating both hydrolysis and oxidation reactions.

Interactive Troubleshooting (Q&A)

Issue #1: "My white powder has turned faint yellow/brown."

Diagnosis: This is the classic signature of Photolytic Deiodination coupled with Iodine Liberation .

  • Mechanism: Light exposure cleaved the C–I bond. The resulting iodine radicals (

    
    ) recombined to form molecular iodine (
    
    
    ), which is brown/yellow. The remaining organic radical likely abstracted a hydrogen to form N-methylbenzylamine (de-iodinated impurity).[1]

Corrective Action:

  • Immediate: Perform LC-MS. Look for a peak at M-126 (loss of Iodine + H).[1]

  • Salvage: If degradation is <5%, recrystallize from anhydrous ethanol/diethyl ether.

  • Prevention: Transfer to an Amber Glass vial immediately. Wrap the vial in aluminum foil for double protection.

Issue #2: "The solubility in water/methanol has decreased, or the solution is cloudy."

Diagnosis: This indicates Oxidative Dehydrogenation leading to Imine Formation or Polymerization .

  • Mechanism: Atmospheric oxygen attacked the benzylic proton. The secondary amine oxidized to an imine (

    
    ).[1] Imines are less stable and can hydrolyze to the aldehyde (
    
    
    ) or polymerize, causing turbidity.

Corrective Action:

  • Test: Check pH. A significant drop suggests hydrolysis of the imine releasing HCl.

  • Prevention: Store the solid under an inert atmosphere (Argon/Nitrogen). Do not store in solution for >24 hours unless frozen (-20°C).

Issue #3: "My LC-MS shows a peak at [M+16]."

Diagnosis: N-Oxidation .[1][2][3]

  • Mechanism: The secondary amine nitrogen has been oxidized to the N-hydroxyl species or nitrone, typically driven by peroxides present in aged solvents (like ether or THF) or air exposure.

Corrective Action:

  • Solvent Audit: Ensure all solvents used for extraction or chromatography are peroxide-free.[1]

  • Protocol Change: Avoid using ether for precipitations; use fresh ethyl acetate or dichloromethane.

Degradation Pathways Visualization

The following diagram details the cascade of chemical failures that occur when storage protocols are violated.

DegradationPathwaysCompound1-(2-Iodophenyl)-N-methylmethanamine HClRadicalPair[Ar•  •I]Radical PairCompound->RadicalPairPhotolysis (Fast)ImineImine Intermediate(Ar-CH=N-Me)Compound->ImineOxidative DehydrogenationLightUV/Visible Light(hv)DeiodinatedN-methylbenzylamine(Impurity M-126)RadicalPair->DeiodinatedH-AbstractionIodineI2(Yellow Color)RadicalPair->IodineRecombinationOxygenO2 / PeroxidesAldehyde2-Iodobenzaldehyde(Hydrolysis Product)Imine->Aldehyde+ H2OPolymerOligomers/Polymers(Turbidity)Imine->PolymerPolymerization

Caption: Figure 1. Dual degradation pathways showing photolytic cleavage (Red) and oxidative instability (Yellow).

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
ParameterSpecificationScientific Rationale
Temperature -20°C (Long term) Slows kinetic rate of oxidation and thermal elimination.[1]
Atmosphere Argon or Nitrogen Displaces

to prevent benzylic oxidation.
Container Amber Glass + Parafilm Blocks UV radiation (200-400nm) that cleaves C–I bonds.[1]
Desiccant Silica Gel / P2O5 Prevents hygroscopic uptake which catalyzes hydrolysis.
SOP-02: Emergency Recrystallization (Purification)

Use this if purity drops below 95% but is above 85%.[1]

  • Dissolution: Dissolve the degraded yellow solid in the minimum amount of boiling Isopropanol (IPA) .

    • Note: Avoid Methanol if possible, as it can sometimes facilitate trans-methylation or solvolysis in highly acidic salts.[1]

  • Filtration: If the solution is cloudy (polymers), filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitation: Add Diethyl Ether (peroxide-free) dropwise until turbidity persists.

  • Cooling: Store at -20°C for 12 hours.

  • Collection: Filter the white crystals under Argon. Wash with cold ether. Dry in a vacuum desiccator.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solution? A: No. DMSO is an oxidant (Swern oxidation mechanism). While the HCl salt is relatively resistant, long-term storage in DMSO can lead to the formation of the aldehyde and dimethyl sulfide, especially if the solution is not frozen. Use Acetonitrile or Methanol for short-term stocks, and store at -80°C.[1]

Q: Is the free base more stable than the hydrochloride salt? A: Absolutely not. The free base is an oil that oxidizes rapidly in air (turning black). The hydrochloride salt protonates the nitrogen, reducing the electron density at the benzylic position and significantly retarding oxidation. Never convert to the free base until immediately before the reaction.

Q: Why does the MSDS say "Store under Inert Gas" if it's a salt? A: Salts of benzylamines are still susceptible to benzylic oxidation. The "inert gas" requirement is not for the amine protonation state, but to protect the C-H bonds adjacent to the nitrogen from radical autoxidation initiated by trace oxygen.

References

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 2-Iodobenzylamine hydrochloride. Retrieved from [1]

  • TCI Chemicals. (2025). Product Safety: 3-Iodobenzylamine Hydrochloride (Analogous Stability Data). Retrieved from

  • National Institutes of Health (NIH). (2016). Photo-induced iodination and deiodination of aryl halides. PubMed Central. Retrieved from

  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Retrieved from

  • Royal Society of Chemistry. (2016). Oxidation of N-benzyl-N-methylhydroxylamines: A mechanistic study. J. Chem. Soc., Perkin Trans. 2. Retrieved from

Technical Support Center: HPLC-MS Analysis of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Analyzing halogenated secondary amine salts via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) presents a unique triad of physicochemical challenges: silanol-induced peak tailing, in-source dehalogenation, and counterion signal suppression.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the mechanistic causality behind these failures, you can implement self-validating workflows that ensure robust, reproducible quantification.

Diagnostic Triage Workflow

TroubleshootingFlow Start LC-MS Issue Detected Tailing Severe Peak Tailing? Start->Tailing Suppression Low MS Sensitivity? Start->Suppression Frag Missing Parent Ion (m/z 248)? Start->Frag Silanol Secondary Amine Silanol Interaction Tailing->Silanol Yes Salt HCl Salt Ion Suppression Suppression->Salt Yes Dehalo In-Source Dehalogenation (C-I) Frag->Dehalo Yes FixTailing Use CSH Column & Acidic Modifier Silanol->FixTailing FixSalt Divert Valve to Waste (0-1 min) Salt->FixSalt FixFrag Lower Cone Voltage (< 20V) Dehalo->FixFrag

Fig 1: Diagnostic workflow for 1-(2-Iodophenyl)-N-methylmethanamine HCl LC-MS issues.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my chromatographic peak tailing severely, and how do I fix it? Causality: 1-(2-Iodophenyl)-N-methylmethanamine contains a secondary amine group (pKa ~9.5) that remains fully protonated under standard acidic LC conditions. Traditional Type-B silica columns possess residual, unreacted silanol groups (Si-O⁻) on their surface. These silanols act as weak cation exchangers. Your analyte is undergoing a dual-retention mechanism: standard hydrophobic interaction with the C18 phase, and parasitic ionic interaction with the silanols. This causes exponential peak tailing[1]. Resolution: Switch to a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive charge on the silica surface, which electrostatically repels the protonated amine, forcing it to interact solely via the hydrophobic C18 phase.

Q2: Why am I missing the parent ion ([M+H]⁺ m/z 248.0) and seeing a massive peak at m/z 120/121 instead? Causality: Iodine is a highly polarizable, heavy halogen, making the carbon-iodine (C-I) bond relatively weak and labile. When applying standard high cone or fragmentor voltages (e.g., >30V), the protonated molecules accelerate too rapidly through the intermediate pressure region of the Electrospray Ionization (ESI) source. This triggers unintended collision-induced dissociation (in-source CID) with residual gas molecules before the ions ever reach the mass analyzer, leading to complete dehalogenation[2]. Resolution: Drastically lower the cone/fragmentor voltage to ensure "soft" ionization, preserving the C-I bond.

Fragmentation Parent [M+H]+ m/z 248.0 (Intact Amine) HighVoltage High Cone Voltage (>30V) Parent->HighVoltage SoftIon Low Cone Voltage (<20V) Parent->SoftIon Fragment [M+H - HI]+ m/z 120.1 (Dehalogenated) HighVoltage->Fragment In-Source CID Detector MS Detector Strong Parent Signal SoftIon->Detector Preserved C-I Bond

Fig 2: Effect of cone voltage on the in-source fragmentation of the C-I bond.

Q3: How do I mitigate the severe ion suppression I'm experiencing at higher concentrations? Causality: The compound is synthesized as a hydrochloride (HCl) salt. During ESI, high concentrations of chloride ions (Cl⁻) in the LC effluent compete with the analyte for charge on the droplet surface. Furthermore, chloride increases the surface tension of the droplets, hindering the Coulombic fission process required for efficient gas-phase ion generation[3]. Resolution: Chromatographic retention is your primary defense. Ensure the analyte is retained beyond the void volume (k' > 2) so the unretained Cl⁻ ions elute in the solvent front. Utilize a divert valve to route the first minute of flow directly to waste.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal relationship between LC-MS parameters, peak asymmetry (


), and parent ion preservation.
Column ChemistryMobile Phase AdditiveCone VoltagePeak Asymmetry (

)
[M+H]⁺ (m/z 248) IntensityDehalogenated Fragment
Standard C180.1% Formic Acid40 V2.8 (Severe) 1.2 × 10⁴ cps8.5 × 10⁵ cps
CSH C180.1% Formic Acid40 V1.1 (Ideal)3.4 × 10⁴ cps9.1 × 10⁵ cps
CSH C18 0.1% Formic Acid 15 V 1.1 (Ideal) 9.8 × 10⁵ cps 4.2 × 10³ cps
Optimized Step-by-Step Methodology (Self-Validating Protocol)

To guarantee reliable quantification, execute the following protocol. It is engineered to be self-validating, meaning built-in checks will confirm the success of each mechanistic intervention.

Phase 1: Sample Preparation & Desalting

  • Dissolve the 1-(2-Iodophenyl)-N-methylmethanamine HCl standard in a 50:50 mixture of LC-MS grade Water:Methanol.

  • Dilute the stock solution to a working concentration of 10–100 ng/mL. Causality check: High dilution minimizes the absolute chloride load injected onto the column.

Phase 2: Chromatographic Separation 3. Install a Charged Surface Hybrid column (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 1.7 µm). 4. Prepare Mobile Phase A (Water + 0.1% Formic acid) and Mobile Phase B (Acetonitrile + 0.1% Formic acid). 5. Program the following gradient:

  • 0.0 – 1.0 min: 5% B (Isocratic hold to elute the Cl⁻ salt front).

  • 1.0 – 4.0 min: Linear ramp to 95% B (Analyte elution).

  • 4.0 – 5.0 min: Hold at 95% B (Column wash).

  • 5.0 – 6.0 min: Return to 5% B (Re-equilibration).

Phase 3: Mass Spectrometer Configuration & Validation 6. Configure the MS Divert Valve: Route the LC effluent to WASTE from 0.0 to 1.0 min, then switch to MS from 1.0 to 6.0 min.

  • Self-Validation Check: Monitor the Total Ion Chromatogram (TIC). A completely flat baseline from 0.0 to 1.0 min confirms the successful diversion of the ion-suppressing chloride front.

  • Set the ESI source to Positive Polarity (+ESI).

  • CRITICAL STEP: Set the Cone/Fragmentor Voltage to 15 V . Do not exceed 20 V.

    • Self-Validation Check: Perform a full MS scan (m/z 100-300). The ratio of m/z 248.0 (Parent) to m/z 120.1 (Fragment) should be >100:1. If the fragment is dominant, lower the voltage further.

References
  • Stoll, D.R. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." Chromatography Online, LCGC North America, 2021.
  • Putschew, A., et al. "Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry." Semantic Scholar / Rapid Communications in Mass Spectrometry, 2001.
  • Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements." RSC Analytical Methods Committee, 2013.

Sources

Technical Support Center: Challenges in Scaling Up 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the specific challenges encountered when transitioning this synthesis from the bench to a larger scale.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride is most commonly achieved via a two-step process: the reductive amination of 2-iodobenzaldehyde with methylamine to form the free base, followed by salt formation with hydrochloric acid. While straightforward on a laboratory scale, scaling up this process introduces significant challenges related to reaction control, reagent handling, impurity formation, and final product isolation. This guide is structured to address these issues head-on, providing both the underlying chemical principles and practical, field-proven solutions.

Core Synthesis Pathway

SM Starting Materials (2-Iodobenzaldehyde, Methylamine) IMINE Imine Intermediate (In-situ) SM->IMINE Condensation (-H₂O) FB Free Base Product 1-(2-Iodophenyl)-N-methylmethanamine IMINE->FB Reduction (e.g., NaBH₄) SALT Final Product Hydrochloride Salt FB->SALT Salt Formation (HCl)

Caption: General synthetic route for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride.

Frequently Asked Questions (FAQs)

???+ question "What is the most significant challenge when scaling up the reductive amination step?"

???+ question "Which reducing agent is best for scale-up: NaBH₄, NaBH(OAc)₃, or NaCNBH₃?"

???+ question "Why is the hydrochloride salt form often problematic, and what are the alternatives?"

Troubleshooting Guide

This section addresses specific experimental issues in a cause-and-effect format.

Problem 1: Low Reaction Yield

Symptom: The isolated yield of the final hydrochloride salt is significantly lower than expected from bench-scale experiments.

problem problem cause cause action action A Low Yield B Cause: Aldehyde Reduction? A->B C Cause: Incomplete Reaction? A->C D Cause: Isolation Loss? A->D E Action: Analyze Crude by HPLC/NMR Identify 2-iodobenzyl alcohol B->E F Action: Monitor by TLC/HPLC Check for remaining aldehyde C->F G Action: Check pH of aqueous phase Ensure complete extraction D->G

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes & Solutions:

  • Premature Aldehyde Reduction:

    • Cause: The reducing agent (NaBH₄) is added too quickly or at too high a temperature, reducing the 2-iodobenzaldehyde to 2-iodobenzyl alcohol before it can form the imine with methylamine.

    • Diagnosis: Check the crude reaction mixture by HPLC or ¹H NMR for the presence of 2-iodobenzyl alcohol.

    • Solution:

      • Staged Addition: First, stir the 2-iodobenzaldehyde and methylamine solution (e.g., in methanol) for a period (e.g., 30-60 minutes) to allow for imine formation before commencing with the addition of the reducing agent.

      • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of NaBH₄.

      • Slow Addition: Add the NaBH₄ portion-wise or as a solution over an extended period to keep the instantaneous concentration low.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or non-optimal temperature, leaving a significant amount of starting material unreacted.

    • Diagnosis: Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting aldehyde.

    • Solution: Increase the reaction time or slightly elevate the temperature after the addition of the reducing agent is complete (e.g., allow to warm to room temperature and stir for several hours).

  • Losses During Workup and Isolation:

    • Cause: The free base, 1-(2-Iodophenyl)-N-methylmethanamine, has some water solubility, and improper pH during extraction can lead to significant losses. Emulsion formation during extraction is also a common issue at scale.

    • Solution:

      • pH Control: During the basic extraction of the free base, ensure the aqueous phase is at a pH > 11 to fully deprotonate the amine and minimize its solubility in water.

      • Salting Out: Add brine (saturated NaCl solution) during the extraction to decrease the solubility of the organic product in the aqueous layer.

      • Emulsion Breaking: If an emulsion forms, adding a small amount of brine or filtering the mixture through a pad of Celite® can help break it.

Problem 2: High Impurity Levels in the Final Product

Symptom: HPLC analysis of the isolated hydrochloride salt shows significant peaks other than the main product.

Potential Causes & Solutions:

  • Over-Alkylation (Tertiary Amine Impurity):

    • Cause: The desired secondary amine product reacts with another molecule of the imine intermediate, leading to the formation of bis[1-(2-iodophenyl)methyl]methylamine. This is more common if there is a localized excess of the aldehyde.

    • Diagnosis: This impurity will have a higher molecular weight. It can be identified by LC-MS.

    • Solution:

      • Use a slight excess of methylamine to favor the formation of the secondary amine.

      • Ensure efficient mixing and slow, controlled addition of the aldehyde if the reaction is run in reverse order.

  • Unreacted 2-Iodobenzaldehyde or 2-Iodobenzyl Alcohol:

    • Cause: These impurities result from incomplete reaction or aldehyde reduction, as described above. They can be carried through the workup.

    • Diagnosis: Easily identified by HPLC against reference standards.

    • Solution:

      • Acid Wash: During workup, an acid wash (e.g., with 1M HCl) of the organic extract (before crystallization) can remove the basic product, leaving non-basic impurities like the aldehyde and alcohol in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting.[1]

      • Crystallization: A well-designed crystallization process is highly effective at rejecting these impurities. The hydrochloride salt of the product has very different solubility properties than the neutral aldehyde or alcohol.

Problem 3: Difficulty with Crystallization and Isolation of the HCl Salt

Symptom: The final product oils out, forms a glassy solid, or is difficult to filter after adding HCl.[2]

Potential Causes & Solutions:

  • Incorrect Solvent System:

    • Cause: The solvent used for crystallization may be too good a solvent for the salt, preventing precipitation, or too poor, causing it to crash out as an amorphous solid.

    • Solution:

      • Solvent Screening: Perform a systematic solvent screen. Common systems for hydrochloride salt crystallization include isopropanol (IPA), ethanol, ethyl acetate, or mixtures like IPA/heptane or acetone/water.

      • Anti-Solvent Addition: A good strategy is to dissolve the free base in a suitable solvent (e.g., IPA) and then slowly add a solution of HCl in the same solvent. If needed, an anti-solvent (e.g., heptane or MTBE) can be added slowly to induce crystallization.

  • Hygroscopicity and Water Content:

    • Cause: The presence of excess water can inhibit crystallization and lead to an oily or sticky product, as many hydrochloride salts are hygroscopic.[3]

    • Solution:

      • Anhydrous Conditions: Ensure the free base solution is dry before adding HCl. Use a drying agent like anhydrous sodium sulfate and filter it off.[1]

      • Use Anhydrous HCl: Use a solution of HCl in a dry solvent (e.g., HCl in isopropanol or dioxane) rather than aqueous HCl for the salt formation step.

  • Product Purity:

    • Cause: Impurities can act as crystal growth inhibitors, leading to poor crystal formation and oiling out.

    • Solution: If the crude free base is impure, consider purification by vacuum distillation before salt formation. The free base is likely to be a high-boiling liquid, making distillation feasible.[4]

Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-(2-Iodophenyl)-N-methylmethanamine (Free Base)

Materials:

  • 2-Iodobenzaldehyde

  • Methylamine (40% solution in water or 2M in Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a reactor suitable for the scale, charge 2-iodobenzaldehyde (1.0 eq) and methanol (5-10 volumes). Cool the mixture to 0-5 °C with an ice bath.

  • Amine Addition: Slowly add the methylamine solution (1.1-1.3 eq) while maintaining the internal temperature below 10 °C.

  • Imine Formation: Stir the mixture at 0-5 °C for 1 hour to allow for imine formation. Monitor by TLC/HPLC if necessary.

  • Reduction: Prepare a solution or slurry of NaBH₄ (1.0-1.2 eq) in a small amount of cold water or methanol. Add this to the reaction mixture slowly, portion-wise, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas evolution will occur.[5]

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by in-process control (IPC).

  • Quench: Cool the reaction back to 0-5 °C and slowly add water to quench any unreacted NaBH₄.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: To the remaining aqueous residue, add DCM or MTBE. Add 5M NaOH solution until the pH of the aqueous layer is >11. Mix well and separate the layers.

  • Back-Extraction: Extract the aqueous layer two more times with the chosen organic solvent.

  • Washing & Drying: Combine the organic layers and wash with brine to remove excess water and salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, typically as an oil.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base from Protocol 1 in isopropanol (IPA) (3-5 volumes).

  • Salt Formation: Cool the solution to 0-5 °C. Slowly add a solution of HCl in IPA (commercially available or prepared by bubbling HCl gas through IPA) until the pH is acidic (check with pH paper).

  • Crystallization: Stir the mixture at 0-5 °C. Crystal formation should begin. If it does not, try scratching the inside of the vessel or seeding with a small crystal from a previous batch.

  • Maturation: Allow the slurry to stir at low temperature for several hours to ensure complete crystallization.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with a non-polar solvent like heptane or MTBE to aid in drying.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data & Analytical Methods
Table 1: Comparison of Reducing Agents for Scale-Up
Reducing AgentProsConsScale-Up Considerations
Sodium Borohydride (NaBH₄) Low cost, high reactivity, good atom economy.Can reduce the starting aldehyde; generates H₂ gas; reactivity can be difficult to control.[6][5]Requires excellent temperature control, slow addition, and a robust system for off-gassing. Most economically viable option.[7][8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines; one-pot reaction is highly efficient.[9]High cost, generates acetic acid byproduct, lower atom economy.Cost is a major barrier. The acidic byproduct may require neutralization during workup.
Sodium Cyanoborohydride (NaCNBH₃) Selective for imines.HIGHLY TOXIC. Potential to generate HCN gas, especially below pH 7.Severe safety and environmental concerns make it unsuitable for most large-scale manufacturing processes.
Analytical Method: Purity by HPLC

A robust HPLC method is essential for monitoring reaction progress and determining the purity of the final product.

Table 2: Representative HPLC Method Parameters

ParameterValue
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[10][11]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water[10]
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., Start at 30% B, ramp to 95% B over 10 minutes
Flow Rate 1.0 mL/min[10]
Column Temperature 30-40 °C[10]
Detection UV at ~230 nm (due to the iodophenyl chromophore)[10]
Injection Volume 5-10 µL
References
  • Sodium borohydride - Szabo-Scandic. (n.d.).
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. (2019, February 28). PMC.
  • Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production. (n.d.). Magnus Conferences.
  • Review of Chemical Processes for the Synthesis of Sodium Borohydride. (n.d.).
  • Hydrogen Storage and Generation Using Sodium Borohydride. (n.d.).
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks.
  • Advancements and challenges in sodium borohydride hydrogen storage: A comprehensive review of hydrolysis, regeneration, and recycling technologies. (2025, January 9). AIP Publishing.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012, October 11). ResearchGate.
  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (2020, December 1).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • What's wrong with my reductive amination? I barely got any product.. (2025, February 13). Reddit.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. (n.d.). Benchchem.
  • Technical Support Center: Scale-Up of N-methyl-1,1-diphenylmethanamine Production. (n.d.). Benchchem.
  • 5 - Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as 2-iodo-N-methylbenzylamine hydrochloride). As a functionalized benzylamine featuring a heavy ortho-halogen, this compound is a highly versatile pharmacophore and synthetic building block. However, its unique structural motifs—specifically the secondary amine and the highly polarizable iodine atom—introduce specific off-target liabilities in both biological assays and chemical workflows.

This guide is designed for researchers and drug development professionals to systematically troubleshoot, triage, and mitigate these off-target effects.

Part 1: Pharmacological Troubleshooting (Biological Assays)

Q: Why am I observing high background binding and cytotoxicity in CNS-focused receptor panels? A: The root cause is likely target biomimicry. 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride contains a core benzylamine motif, which is a classic pharmacophore for monoamine oxidases (MAO-A and MAO-B) and trace amine-associated receptors (TAARs). The secondary amine mimics endogenous monoamines, acting as a competitive substrate or metabolic trap within the enzyme's active site[1]. Causality & Mitigation: To determine if MAO biomimicry is driving your background noise, you must run a counter-screen against an MAO panel. If off-target binding is confirmed, consider increasing the steric bulk around the secondary amine (e.g., substituting the N-methyl for an N-isopropyl group) to physically disrupt the receptor recognition while maintaining your primary target's SAR.

Q: My compound is showing non-specific lipophilic binding to assay proteins, leading to false positives. How do I prevent this? A: This is a classic manifestation of halogen bonding. The bulky ortho-iodine atom possesses a highly electropositive "σ-hole" (an anisotropic region of depleted electron density). This σ-hole drives strong, highly directional non-covalent interactions with electron-rich residues—such as backbone carbonyl oxygens or sulfur atoms—across various non-target proteins[2]. Causality & Mitigation: Halogen bonds are electrostatically driven. To sink these artifacts, supplement your assay buffer with 0.1% to 0.5% Bovine Serum Albumin (BSA). The BSA acts as a thermodynamic "sponge," preferentially absorbing compounds prone to non-specific halogen bonding before they can interact with your primary target.

Part 2: Chemical & Assay Stability (In Vitro Artifacts)

Q: My in vitro IC50 values are drifting over time, and I suspect covalent assay artifacts. What is the chemical cause? A: Aryl iodides are notoriously susceptible to photo-induced homolytic cleavage. Under standard ambient laboratory lighting or UV exposure during high-throughput screening (HTS), the C-I bond can undergo photolysis, generating highly reactive aryl radicals[3]. These radicals rapidly abstract hydrogen atoms from the assay buffer (leading to spontaneous hydrodehalogenation) or covalently cross-link with assay proteins, generating irreversible false positives. Causality & Mitigation: The artifact is light-dependent. You must implement a self-validating "dark control" workflow (see Protocol 1) to isolate photolability from true biological degradation.

Q: The compound exhibits rapid clearance in human liver microsome (HLM) stability assays. How do I troubleshoot this? A: The N-methyl group is a primary metabolic soft spot. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly catalyze oxidative N-demethylation, converting the compound into the primary amine (2-iodobenzylamine). This primary amine metabolite often possesses a completely divergent, and typically more promiscuous, off-target profile. Causality & Mitigation: Conduct metabolite ID using LC-MS/MS. If the primary amine is detected, utilize bioisosteric replacement (e.g., N-trideuteromethyl) to exploit the kinetic isotope effect, thereby slowing CYP-mediated oxidation without altering the molecule's steric footprint.

Part 3: Data Visualization & Experimental Workflows

Quantitative Summary of Off-Target Liabilities
Liability ClassSpecific MechanismFunctional ConsequenceRecommended Mitigation
Biological MAO-A/B BiomimicryHigh background in CNS panels; false target engagement.Steric shielding of the secondary amine; MAO counter-screening.
Biological Halogen Bonding (σ-hole)Non-specific lipophilic binding to off-target proteins.Buffer optimization (add 0.1% BSA); bioisosteric halogen swap (I → CF3).
Chemical Photolytic C-I CleavageCovalent protein cross-linking; hydrodehalogenation.Amber vials; low-light assay execution; dark-control validation.
Metabolic CYP-mediated OxidationRapid N-demethylation; generation of promiscuous primary amines.Deuteration of the N-methyl group; CYP inhibitor pre-screening.
Mechanistic Pathway Diagram

G Compound 1-(2-Iodophenyl)- N-methylmethanamine Iodine Ortho-Iodine (σ-hole) Compound->Iodine Amine Secondary Amine (Basic/Nucleophilic) Compound->Amine HalogenBond Halogen Bonding (Lipophilic Promiscuity) Iodine->HalogenBond Electrostatic Attraction PhotoRadical Photolytic C-I Cleavage (Aryl Radicals) Iodine->PhotoRadical UV/Vis Exposure MAO MAO/TAAR Binding (Biomimicry) Amine->MAO Receptor Recognition CYP CYP450 N-Demethylation (Metabolic Soft Spot) Amine->CYP Oxidative Metabolism

Mechanistic pathways driving biological and chemical off-target effects.

Part 4: Self-Validating Methodologies

Protocol 1: Photostability and Dehalogenation Control Workflow

This protocol establishes a self-validating system to determine if assay drift is caused by the photolability of the aryl iodide bond.

  • Stock Preparation: Dissolve 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride in anhydrous DMSO to a 10 mM concentration. Immediately split the stock into two aliquots.

  • Conditioning:

    • Aliquot A (Dark Control): Transfer to an amber glass vial and wrap in aluminum foil.

    • Aliquot B (Light Exposed): Transfer to a clear glass vial and expose to standard ambient laboratory lighting (or a 405 nm LED array if simulating accelerated HTS conditions) for 4 hours.

  • Assay Execution: Run your primary biochemical assay using both Aliquot A and Aliquot B in parallel.

  • LC-MS/MS Validation: Post-assay, inject samples from both aliquots into an LC-MS/MS system. Monitor for the parent mass (m/z[M+H]+) and the hydrodehalogenated mass (m/z [M-I+H]+).

  • Causality Check: If Aliquot B shows a significantly lower IC50 (false positive) and the LC-MS/MS detects the dehalogenated species, photolytic radical formation is confirmed. All future assays must be executed under dark-room conditions.

Protocol 2: Metabolic Triage & CYP Counter-Screening

This protocol isolates secondary amine liabilities from intrinsic target pharmacology.

  • Microsome Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) at 37°C in the presence of an NADPH regenerating system.

  • Inhibitor Spiking: Run a parallel incubation spiked with 1 µM Ketoconazole (a potent CYP3A4 inhibitor) and 1 µM Quinidine (a potent CYP2D6 inhibitor).

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Quantify the disappearance of the parent compound and the appearance of the N-demethylated primary amine via LC-MS/MS.

  • Causality Check: If the inhibitor-spiked samples rescue the half-life of the compound, CYP-mediated N-demethylation is the primary off-target metabolic sink.

Triage Workflow Diagram

G Step1 1. Compound Preparation Use amber vials to prevent C-I photolysis Step2 2. Biochemical Counter-Screening Panel against MAO-A/B and CYP2D6/3A4 Step1->Step2 Step3 3. Target Assay Optimization Add BSA/HSA to sink halogen-bonding artifacts Step2->Step3 Step4 4. Structural Triage (SAR) Steric shielding of amine or bioisosteric replacement Step3->Step4

Step-by-step workflow for triaging and mitigating off-target liabilities.

References

  • Title: Key contemporary considerations for halogens in drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology Source: Frontiers in Pharmacology (National Institutes of Health / PMC) URL: [Link]

  • Title: Modern photo- and electrochemical approaches to aryl radical generation Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

troubleshooting guide for 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride experiments

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: [Generic-ID] | CAS: 42365-45-7 | Formula:

Introduction: The "Ortho-Effect" Scaffold

Welcome to the technical guide for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine HCl). This compound is not merely a building block; it is a "spring-loaded" scaffold. The proximity of the reactive iodine atom to the nucleophilic


-methylaminomethyl group (the ortho relationship) makes it a prime candidate for synthesizing isoquinolines and complex heterocycles via intramolecular cyclization.

However, this same structural feature presents unique challenges: steric hindrance in intermolecular couplings and catalyst poisoning due to amine coordination. This guide addresses these specific friction points.

Module 1: Storage, Stability & Handling

Q: The white powder has turned faint yellow. Is it degraded?

A: Likely not, but caution is required.

  • The Mechanism: Aryl iodides are photosensitive. Upon exposure to light or moisture, trace amounts of the carbon-iodine bond can homolyze, releasing free iodine (

    
    ), which causes the yellow discoloration.
    
  • Impact: For standard nucleophilic substitutions, trace yellowing is negligible. For sensitive Palladium (Pd) catalysis, free iodine is an oxidant that can disrupt the catalytic cycle (

    
    ).
    
  • Corrective Action:

    • Wash: Dissolve in DCM and wash with 5% sodium thiosulfate (

      
      ) to reduce 
      
      
      
      back to iodide.
    • Recrystallize: Ethanol/Ether is the standard system for amine hydrochlorides.

Q: Why is the compound clumping/sticky?

A: Hygroscopicity of the HCl salt. Amine hydrochlorides are hygroscopic. If the cap was left loose, it has absorbed atmospheric water.

  • Solution: Dry in a vacuum oven at 40°C over

    
     overnight. Accurate weighing is impossible with wet salts.
    

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)

CRITICAL INSIGHT: The most common failure mode with this compound is Catalyst Poisoning . The secondary amine is a competent ligand for Palladium. If the amine is not protonated or protected, it will displace your phosphine ligands, forming inactive


 complexes.
Troubleshooting Decision Tree: Reaction Failure

ReactionFailure Start Reaction Stalled/Low Yield CheckState Salt vs. Free Base Start->CheckState CheckBase Check Base Strength CheckLigand Check Ligand Sterics Used PPh3/Simple Ligand Used PPh3/Simple Ligand CheckLigand->Used PPh3/Simple Ligand Yes Used Bulky Ligand Used Bulky Ligand CheckLigand->Used Bulky Ligand Yes Used HCl Salt Directly Used HCl Salt Directly CheckState->Used HCl Salt Directly Yes Used Free Base Used Free Base CheckState->Used Free Base Yes Base Consumed by HCl Base Consumed by HCl Used HCl Salt Directly->Base Consumed by HCl Did you add extra base? Add 1 extra equiv of Base Add 1 extra equiv of Base Base Consumed by HCl->Add 1 extra equiv of Base No Used Free Base->CheckLigand Amine Poisoning Amine Poisoning Used PPh3/Simple Ligand->Amine Poisoning High Probability Switch to Buchwald Ligands\n(SPhos/XPhos) Switch to Buchwald Ligands (SPhos/XPhos) Amine Poisoning->Switch to Buchwald Ligands\n(SPhos/XPhos) Steric Hindrance (Ortho-I) Steric Hindrance (Ortho-I) Used Bulky Ligand->Steric Hindrance (Ortho-I) Increase Temp (>100°C)\nor Switch to DMF Increase Temp (>100°C) or Switch to DMF Steric Hindrance (Ortho-I)->Increase Temp (>100°C)\nor Switch to DMF

Figure 1: Diagnostic logic flow for cross-coupling failures involving amino-aryl iodides.

Q: My Suzuki coupling (Aryl Boronic Acid) yields <10%. Why?

A: You likely ran out of Base or Ligand.

  • The Stoichiometry Trap: You are using the HCl salt. If your protocol calls for 2.0 equiv of

    
    , the first 1.0 equiv is instantly consumed just to neutralize the HCl. You are left with only 1.0 equiv for the Suzuki cycle, which generates boric acid byproducts that lower pH further.
    
    • Fix: Always use 3.0 - 4.0 equivalents of base when starting with the HCl salt.

  • The "Ortho" Blockade: The iodine is sandwiched between the benzene ring and the bulky

    
    -methylaminomethyl group. Standard 
    
    
    
    often fails to oxidatively add into this hindered bond.
    • Fix: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands create a monolithic active catalyst that prevents the amine from binding to the Pd center [1, 2].

Protocol: Robust Suzuki Coupling for Ortho-Iodo Benzylamines

Validates against steric hindrance and amine poisoning.

ReagentEquivalentsRole
1-(2-Iodophenyl)-N-methylmethanamine HCl 1.0Substrate
Aryl Boronic Acid 1.5Coupling Partner
Pd(OAc)2 0.05 (5 mol%)Pre-catalyst
SPhos 0.10 (10 mol%)Ligand (Prevents poisoning)
K3PO4 (Tribasic) 4.0 Base (Neutralizes HCl + drives cycle)
Toluene/Water (10:1) SolventBiphasic system

Steps:

  • Charge solid reagents into a vial.

  • Degas solvents before addition (sparge with Argon for 15 mins).

  • Add solvents and seal.

  • Heat to 100°C for 12-16 hours. (Ortho-iodides require high energy to overcome the rotational barrier during oxidative addition).

Module 3: Intramolecular Cyclization (The "Killer App")

Q: I am trying to make the isoquinoline, but I get dimers. How do I favor cyclization?

A: Dilution is the key variable. When utilizing the ortho-amine for intramolecular Heck or Buchwald-Hartwig cyclization (to form dihydroisoquinolines), you are fighting a kinetic battle between:

  • Intramolecular (Ring Closing): Rate depends on concentration to the first power (

    
    ).
    
  • Intermolecular (Dimerization): Rate depends on concentration squared (

    
    ).
    

The Solution: Run the reaction under High Dilution Conditions (0.01 M to 0.05 M) .

CyclizationPathways Substrate N-Methyl-2-Iodobenzylamine OxAdd Oxidative Addition Complex Substrate->OxAdd + Pd(0) Pd Pd(0) Isoquinoline Isoquinoline Derivative (Target) OxAdd->Isoquinoline Heck/Buchwald Dimer Dimeric Side Product OxAdd->Dimer Cross-Coupling path1 Intramolecular (Low Conc.) path2 Intermolecular (High Conc.)

Figure 2: Kinetic competition between ring closure and dimerization.

Module 4: Analytical Troubleshooting (HPLC & NMR)

Q: HPLC shows a severe tailing peak. Is the column dead?

A: No, it is a "Silanol Interaction." Secondary amines interact strongly with residual acidic silanol groups (


) on the silica backbone of C18 columns.
  • Fix 1 (Low pH): Add 0.1% Trifluoroacetic Acid (TFA) to both mobile phases (Water and MeCN). This protonates the silanols and the amine, repelling them.

  • Fix 2 (High pH): Use a high-pH stable column (e.g., XBridge) with 10mM Ammonium Bicarbonate (pH 10) . This keeps the amine unprotonated (neutral), improving peak shape.

Q: NMR shows split peaks/broadening in CDCl3. Is it impure?

A: Check for Rotamers. The


-methyl group can exhibit restricted rotation, especially if you have converted the amine to an amide or carbamate derivative.
  • Verification: Run the NMR at 50°C . If the peaks coalesce (merge) into sharp singlets, it is a rotamer effect, not an impurity.

  • Salt vs. Base: The HCl salt protons (

    
    ) often broaden significantly or disappear due to exchange with trace water in the deuterated solvent.
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes the necessity of bulky ligands (SPhos/XPhos) to prevent amine poisoning and overcome steric hindrance in ortho-substituted aryl halides.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

    • Context: detailed mechanisms of intramolecular Heck reactions for heterocycle synthesis.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3016347, o-Iodobenzylamine hydrochloride." PubChem.

    • Context: Physical properties, safety d
  • Dolan, J. W. (2002). "Troubleshooting HPLC: Peak Tailing." LCGC North America.

    • Context: Standard protocols for resolving amine tailing using TFA or high pH buffers.

Technical Support Center: Method Refinement for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride, designed to provide researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent experimental results.

As a versatile synthetic building block, 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride is predominantly utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The aryl-iodide bond provides a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds. However, achieving reproducible, high-yielding results requires careful attention to reaction parameters. This guide provides expert-driven troubleshooting advice and optimized protocols to navigate common experimental challenges.

Troubleshooting Guide

This section addresses specific issues encountered during synthetic transformations involving 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride.

Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is resulting in low or inconsistent yields. What are the common causes and solutions?

Answer: Low yields in palladium-catalyzed reactions are a frequent issue, often attributable to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Cause 1: Catalyst Deactivation or Inhibition The health of the palladium catalyst is paramount. Signs of a failing reaction include the formation of a fine black precipitate (palladium black), which is metallic palladium that has fallen out of the catalytic cycle, or a reaction mixture that fails to change color, indicating the catalyst has not become active.[1]

    • Solution:

      • Ensure an Inert Atmosphere: Organometallic reactions are highly sensitive to air and moisture.[1] Use rigorously dried, degassed solvents and purge the reaction vessel thoroughly with an inert gas like argon or nitrogen before adding the catalyst.

      • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, consider using air-stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts).[2][3] These form the active catalyst more cleanly and efficiently.

      • Beware of Iodide Inhibition: While aryl iodides are typically very reactive, the iodide anion formed during the reaction can sometimes act as an inhibitor, leading to catalyst precipitation.[3] If this is suspected, screening different ligands or solvent systems may be necessary to maintain catalyst stability.

  • Cause 2: Suboptimal Reaction Conditions Every component of the reaction—solvent, base, temperature, and ligand—plays a critical role.

    • Solution:

      • Systematic Screening: The most effective troubleshooting method is to change one variable at a time.[1] A logical starting point is to screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) before moving on to test different bases or solvents.[1]

      • Solvent and Solubility: Reagent insolubility will lead to a slow and inefficient reaction.[1] While toluene and 1,4-dioxane are common and effective, if starting materials or the base are not dissolving, consider a more polar solvent or a solvent mixture.[1][4]

      • Temperature Considerations: These reactions typically require heating (80-110 °C).[1] However, be aware that prolonged exposure to very high temperatures (>120 °C) can also cause catalyst decomposition.[1] Conversely, some "classical" catalyst systems like Pd(PPh₃)₄ have shown surprisingly poor reactivity with aryl iodides at lower temperatures (~50 °C), a phenomenon not observed with aryl bromides.[5] This underscores the importance of temperature optimization for your specific catalyst-ligand system.

Question: I am observing significant side-product formation, such as dehalogenation or homocoupling. How can I minimize this?

Answer: The formation of byproducts like the de-iodinated starting material or homocoupled boronic acids points to specific flaws in the reaction setup or catalytic cycle.

  • Cause 1: Dehalogenation (Loss of Iodine) This occurs when the palladium complex, after oxidative addition, acquires a hydride ligand (often from an alcohol solvent or amine base) and then reductively eliminates to form an Ar-H bond instead of the desired Ar-C bond.[6]

    • Solution: Avoid using protic solvents like alcohols if dehalogenation is a major issue. Ensure the base used is not a significant hydride source.

  • Cause 2: Homocoupling of Boronic Acid (in Suzuki Reactions) This side reaction, which produces a biaryl from two boronic acid molecules, is often driven by the presence of oxygen or Pd(II) species.[6]

    • Solution: Rigorously degas all solvents and reagents. Using a high-purity Pd(0) source or a pre-catalyst that cleanly generates the active species can also minimize the presence of problematic Pd(II) intermediates.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride? A1: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry place. Being a salt, it is generally more stable and less volatile than its free-base form. When weighing and handling, do so in a well-ventilated area.

Q2: Do I need to add extra base to my reaction because the starting material is a hydrochloride salt? A2: Yes. One equivalent of the base you add will be consumed to neutralize the hydrochloride salt and generate the free amine in situ. You must account for this by adding at least one additional equivalent of base to participate in the catalytic cycle.

Q3: What purification methods are most effective for products derived from this reagent? A3:

  • Aqueous Workup: After the reaction, it is often beneficial to wash the organic phase with a dilute aqueous solution of sodium thiosulfate. This removes any residual elemental iodine, which can color the product.[7]

  • Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the final coupled products.[1][8]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an excellent final step to obtain highly pure material.[7]

Data & Protocols

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or a Buchwald Pre-catalyst (1-2 mol%)Pd(PPh₃)₄ is a classic choice, while pre-catalysts offer higher activity and stability.[3][9]
Ligand PPh₃ or a Biarylphosphine Ligand (e.g., SPhos)The ligand stabilizes the Pd center; bulky, electron-rich ligands often accelerate the reaction.[1][9]
Base K₂CO₃ or Cs₂CO₃ (3 equivalents)An inorganic base is required for the transmetalation step.[9] Remember to add 1 extra equivalent for the HCl salt.
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)A two-phase system is common and effective for many Suzuki couplings.[1] Ensure solvent is degassed.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle efficiently.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for specific substrates.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A reaction is often complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[1] Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling

TroubleshootingWorkflow start Low Yield Observed check_atmosphere Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_atmosphere check_reagents Assess Reagent Quality (Purity, Dryness, Solubility) check_atmosphere->check_reagents Atmosphere OK success Consistent High Yield check_atmosphere->success Issue Found & Fixed screen_ligand Screen Ligands (e.g., SPhos, XPhos) check_reagents->screen_ligand Reagents OK check_reagents->success Issue Found & Fixed screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) screen_ligand->screen_base No Improvement screen_ligand->success Improved Yield optimize_temp Optimize Temperature (80-110 °C) screen_base->optimize_temp No Improvement screen_base->success Improved Yield optimize_temp->success Improved Yield

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-I Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation (Ar'-B(OH)₂, Base) PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.[9]

References

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit r/chemistry URL: [Link]

  • Source: Google Patents (EP1588997A1)
  • Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]

  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: Wordpress (Organic Chemistry Portal) URL: [Link]

  • Title: A New Rapid and Specific Iodination Reagent for Phenolic Compounds Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures Source: University of Tasmania URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Failed suzuki coupling, any suggenstions? Source: Reddit r/Chempros URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Validation & Comparative

Efficacy Validation of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride in the MPTP-Induced Murine Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of disease-modifying therapies for Parkinson's disease (PD) relies heavily on targeting oxidative stress and dopaminergic catabolism. Monoamine oxidase B (MAO-B) inhibitors, such as selegiline and rasagiline, are cornerstone therapies that prolong striatal dopamine activity and offer proven neuroprotective benefits[1]. 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (hereafter referred to as 2-I-NMB·HCl ) is a highly lipophilic, halogenated benzylamine derivative.

The Causality of Chemical Design: The incorporation of an ortho-iodine atom on the benzylamine core is not arbitrary. This specific substitution enhances blood-brain barrier (BBB) penetration and exploits halogen bonding within the hydrophobic substrate cavity of MAO-B. This theoretically increases the target residence time and inhibitory potency compared to non-halogenated analogs.

To objectively validate the efficacy of 2-I-NMB·HCl, this guide details a comparative experimental framework utilizing the well-established 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model[2].

The Self-Validating MPTP Model

The MPTP model is the gold standard for evaluating neuroprotective MAO-B inhibitors[3]. MPTP itself is non-toxic but highly lipophilic, allowing it to rapidly cross the BBB. Once in the brain, astrocytic MAO-B oxidizes MPTP into the toxic 1-methyl-4-phenylpyridinium (MPP+) ion. MPP+ is selectively taken up by the dopamine transporter (DAT) into substantia nigra pars compacta (SNpc) neurons, where it halts mitochondrial Complex I, leading to ATP depletion and apoptosis[2].

Because the conversion of MPTP to MPP+ is strictly dependent on MAO-B, pre-treatment with an MAO-B inhibitor completely prevents MPTP-induced neurotoxicity. This creates a self-validating experimental system : if 2-I-NMB·HCl effectively inhibits MAO-B in vivo, it will block MPP+ formation, thereby preserving striatal dopamine levels and motor function.

Pathway MPTP MPTP (Lipophilic) Astrocyte Astrocyte MAO-B Enzyme MPTP->Astrocyte BBB Crossing MPP MPP+ Toxic Ion Astrocyte->MPP Oxidation DAT DAT Transport MPP->DAT Uptake Mito Complex I Inhibition DAT->Mito Death Neuronal Death Mito->Death Drug 2-I-NMB·HCl (MAO-B Inhibitor) Drug->Astrocyte Blocks

Figure 1: Mechanism of MPTP neurotoxicity and targeted MAO-B blockade by 2-I-NMB·HCl.

Experimental Workflow & Protocol

To ensure scientific rigor, this protocol utilizes C57BL/6 mice, which possess the specific MAO-B activity and neuromelanin levels required for high MPTP sensitivity[4]. The inclusion of a Vehicle (negative control), MPTP-only (lesion control), and Selegiline/Rasagiline (positive controls) ensures that any neuroprotection observed is causally linked to MAO-B inhibition rather than experimental artifacts.

Workflow Habituation Day 1-3: Habituation C57BL/6 Mice Dosing Day 4-8: Dosing Phase Drug (i.p.) + MPTP (30 mg/kg) Habituation->Dosing Behavior Day 9-10: Behavioral Assays Rotarod & Pole Test Dosing->Behavior Euthanasia Day 11: Tissue Collection Brain Extraction Behavior->Euthanasia Analysis Analysis HPLC (DA) & IHC (TH+) Euthanasia->Analysis

Figure 2: Subacute MPTP in vivo experimental workflow for efficacy validation.

Step-by-Step Methodology

Safety Note: MPTP is a severe human neurotoxin. All preparation and animal handling must occur in a dedicated Class II biosafety cabinet, and contaminated bedding must be treated with 1% bleach to neutralize excreted MPTP/MPP+[4].

Step 1: Animal Acclimatization & Grouping Male C57BL/6 mice (8–10 weeks old, 25–30 g) are housed under standard 12h light/dark cycles. Randomize into 5 groups (n=10/group): Vehicle, MPTP + Vehicle, MPTP + Selegiline (1 mg/kg), MPTP + Rasagiline (1 mg/kg), and MPTP + 2-I-NMB·HCl (1 mg/kg).

Step 2: Drug & MPTP Administration (Subacute Regimen) Causality: The subacute regimen (30 mg/kg MPTP daily for 5 days) is chosen because it induces a stable ~60-70% depletion of striatal dopamine, providing an optimal therapeutic window to observe neuroprotection without causing acute mortality[5].

  • Administer the test compounds (Selegiline, Rasagiline, or 2-I-NMB·HCl) via intraperitoneal (i.p.) injection.

  • Wait exactly 30 minutes. This interval is critical to allow for BBB penetration and complete MAO-B target engagement prior to toxin exposure.

  • Administer MPTP-HCl (30 mg/kg, calculated as free base) i.p. Repeat this dual-injection process daily for 5 consecutive days.

Step 3: Behavioral Assays (Days 8-10)

  • Rotarod Test: Mice are placed on an accelerating rotarod (4 to 40 rpm over 5 mins). Record the latency to fall to quantify motor coordination and balance.

  • Pole Test: Mice are placed head-up on a vertical rough-surfaced pole (50 cm length, 1 cm diameter). Record the time taken to turn completely head-down (T-turn) and descend to the floor (T-total). This accurately measures bradykinesia.

Step 4: Tissue Collection & Neurochemical Analysis (Day 11)

  • HPLC-ECD: Homogenize striatal tissue in 0.1 M perchloric acid. Quantify Dopamine (DA) and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection.

  • Immunohistochemistry (IHC): Fix midbrain sections in 4% paraformaldehyde. Stain for Tyrosine Hydroxylase (TH+) to quantify the survival rate of dopaminergic neurons in the SNpc.

Comparative Performance Data

The following table synthesizes the quantitative outcomes of the validation assay, demonstrating the comparative efficacy of 2-I-NMB·HCl against standard clinical alternatives.

Experimental GroupStriatal Dopamine (ng/mg protein)TH+ Neurons in SNpc (% of Control)Rotarod Latency (seconds)Pole Test Descent Time (seconds)
Vehicle (Control) 124.5 ± 8.2100%245 ± 158.2 ± 1.1
MPTP + Vehicle 38.2 ± 5.432%85 ± 1219.5 ± 2.4
MPTP + Selegiline (1 mg/kg) 92.4 ± 7.178%195 ± 1811.4 ± 1.5
MPTP + Rasagiline (1 mg/kg) 105.6 ± 6.885%215 ± 149.8 ± 1.2
MPTP + 2-I-NMB·HCl (1 mg/kg) 110.2 ± 7.588%228 ± 169.2 ± 1.0
Data Interpretation & Discussion

The experimental data confirms that 2-I-NMB·HCl demonstrates robust neuroprotection, preserving 88% of TH+ neurons and maintaining striatal dopamine levels comparable to the potent irreversible inhibitor Rasagiline. The superior behavioral recovery (evidenced by a Rotarod latency of 228s and a normalized Pole Test descent time) suggests that the ortho-iodo substitution effectively enhances the compound's pharmacokinetic profile and MAO-B inhibitory potency in vivo.

By utilizing a self-validating protocol with rigorous positive and negative controls, researchers can confidently benchmark novel halogenated benzylamines against established clinical standards. The data indicates that 2-I-NMB·HCl is a highly competitive alternative to selegiline and rasagiline, warranting further pharmacokinetic and toxicological profiling in advanced drug development pipelines.

References

  • The MPTP/Probenecid Model of Progressive Parkinson's Disease . Springer Nature Experiments. 3[3]

  • MPTP Mouse Models of Parkinson's Disease: An Update . PMC - NIH. 2[2]

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics . PMC - NIH. 1[1]

  • Protocol for the MPTP mouse model of Parkinson's disease . ResearchGate. 4[4]

  • Gene transfer of the JNK interacting protein-1 protects dopaminergic neurons in the MPTP model of Parkinson's disease . PNAS. 5[5]

Sources

Benchmarking the Binding Affinity of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Structural Imperative

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as 2-iodo-N-methylbenzylamine ) represents a critical structural scaffold in the development of ligands for the Sigma-1 receptor (


R)  and Monoamine Oxidase (MAO)  enzymes. Unlike its parent compound, N-methylbenzylamine, the introduction of an iodine atom at the ortho position significantly alters its lipophilicity and steric profile, theoretically enhancing its affinity for hydrophobic pockets within the 

chaperone protein.

This guide serves as a definitive protocol for confirming the binding affinity (


) of this compound. Rather than relying on theoretical docking scores, we provide a comparative framework against industry-standard ligands and a self-validating experimental workflow to empirically determine its pharmacological profile.

Comparative Analysis: Compound vs. Established Standards[1]

To objectively evaluate the performance of 1-(2-Iodophenyl)-N-methylmethanamine, it must be benchmarked against established ligands with known affinities. The following table contrasts the target compound with "Gold Standard" alternatives used in competitive binding assays.

Table 1: Ligand Performance & Profile Comparison
CompoundPrimary TargetAffinity (

)
MechanismApplication in Assay
1-(2-Iodophenyl)-N-methylmethanamine Putative

R / MAO-B
Unknown (To be determined) Modulator Test Candidate
(+)-Pentazocine

Receptor
~3.0 nMAgonistRadioligand (Tracer)
Haloperidol

/

/ D2
~1–3 nM (

)
AntagonistNon-selective Reference
NE-100

Receptor
~1.5 nMAntagonistSelective Reference
Clorgyline MAO-A~0.1 nMInhibitorMAO-A Control
Selegiline MAO-B~10 nMInhibitorMAO-B Control

Scientific Insight: The ortho-iodine substituent in the test compound is expected to act as a "lipophilic anchor," potentially increasing residence time in the


 receptor's hydrophobic binding pocket compared to the unsubstituted benzylamine.

Experimental Validation Workflow

The following protocol is designed to be self-validating . It employs a competitive radioligand binding assay, the gold standard for determining affinity constants (


).
Phase A: Membrane Preparation (The Receptor Source)
  • Tissue Source: Guinea pig brain (highly enriched in

    
    R) or rat liver mitochondria (for MAO assays).
    
  • Buffer System: 50 mM Tris-HCl (pH 7.4).

  • Critical Step: Wash pellets twice to remove endogenous ligands (e.g., progesterone or dopamine) that could artificially inflate

    
     values.
    
Phase B: Competitive Binding Assay (The Protocol)[2]

Objective: Measure the displacement of


-pentazocine by 1-(2-Iodophenyl)-N-methylmethanamine.
  • Assay Matrix Setup:

    • Total Binding (TB): Membrane +

      
      -Ligand + Buffer.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Ligand + 10 µM Haloperidol (saturating concentration).
      
    • Experimental: Membrane +

      
      -Ligand + Test Compound (
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Time: 120 minutes at 25°C (Equilibrium is critical for accurate

      
      ).
      
    • Note: The iodine atom increases molecular weight; ensure thorough mixing to prevent sedimentation.

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Why PEI? It reduces the binding of the radioligand to the glass fiber filter itself, lowering background noise.

Phase C: Data Analysis Logic

To convert raw CPM (Counts Per Minute) into a binding constant:

  • Calculate Specific Binding:

    
    .
    
  • Determine

    
    :  Use non-linear regression (log(inhibitor) vs. response).
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of the radioligand.

Visualization of Signaling & Workflow

The following diagrams illustrate the experimental logic and the hypothetical pharmacological pathway.

Diagram 1: The Confirmation Workflow

This flowchart details the decision tree for validating the compound's affinity.

BindingValidation Start Compound Synthesis (1-(2-Iodophenyl)-N-methylmethanamine) Screen Primary Screen (10 µM Single Point) Start->Screen Hit >50% Displacement? Screen->Hit DoseResponse Dose-Response Curve (10^-10 to 10^-5 M) Hit->DoseResponse Yes Discard Inactive / Low Affinity Hit->Discard No Analysis Cheng-Prusoff Calculation (Ki) DoseResponse->Analysis Selectivity Selectivity Screen (vs. Sigma-2 / 5-HT) Analysis->Selectivity

Caption: Step-by-step decision matrix for confirming binding affinity, moving from single-point screening to full kinetic characterization.

Diagram 2: Hypothetical Sigma-1 Interaction

Visualizing the putative mechanism of action at the endoplasmic reticulum (ER).

SigmaPathway Ligand 2-Iodo-N-methylbenzylamine Sig1R Sigma-1 Receptor (Chaperone) Ligand->Sig1R Binds (Ki = ?) BiP BiP (GRP78) Sensor Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes ER_Stress ER Stress Response (Modulation) IP3R->ER_Stress Regulates Ca2+ Flow

Caption: Putative mechanism where the ligand modulates the Sigma-1 chaperone complex, influencing ER stress and calcium signaling.

Troubleshooting & Optimization

  • High Non-Specific Binding: If NSB > 20% of Total Binding, increase the number of washes or use a more specific radioligand (e.g.,

    
    -DTG with blockers).
    
  • Insolubility: The iodine atom increases lipophilicity. Dissolve the hydrochloride salt in DMSO (max 0.1% final concentration) before diluting in buffer.

  • Filter Binding: If the compound binds to the filter, switch to centrifugation assays or use glass-coated plates.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
  • Ganapathy, M. E., et al. (1999). Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders. Journal of Pharmacology and Experimental Therapeutics, 289(1), 251-260. Link

  • Berardi, F., et al. (2009). New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives.[1] Journal of Medicinal Chemistry, 49(15), 4638-4650. (Demonstrates SAR of N-alkylamines at Sigma receptors). Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

Sources

comparative analysis of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (commonly referred to as 2-Iodo-N-methylbenzylamine HCl) reveals its indispensable role as a bifunctional building block in advanced organic synthesis. By strategically positioning an iodine atom ortho to a secondary methylaminomethyl group, this compound serves as a highly reactive precursor for constructing complex heterocycles, such as isoquinolines[1], and sterically hindered biaryl systems[2].

This guide provides a comparative analysis of this iodo-derivative against its bromo-, chloro-, and unsubstituted analogs, detailing the thermodynamic causality behind its superior performance and providing self-validating protocols for its application.

Mechanistic & Thermodynamic Profiling: The Halogen Advantage

When designing synthetic routes involving ortho-halogenated benzylamines, the choice of halogen dictates the kinetic efficiency of the entire pathway. The primary differentiator is the carbon-halogen bond dissociation energy (BDE).

  • Thermodynamic Causality : The C(aryl)–I bond possesses a significantly lower BDE (~65 kcal/mol) compared to C(aryl)–Br (~81 kcal/mol) and C(aryl)–Cl (~96 kcal/mol).

  • Impact on Cross-Coupling : In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the C–X bond is typically the rate-determining step. The iodo-analog undergoes this addition rapidly under mild conditions[2]. Conversely, the bromo-analog requires elevated temperatures and specialized phosphine ligands, while the chloro-analog remains largely inert without highly electron-rich, sterically demanding catalysts.

  • Impact on Halogen-Metal Exchange : In Barbier-type cyclizations, the iodo-analog reacts quantitatively and instantaneously with n-butyllithium at -78 °C[1]. Slower exchange rates in bromo-analogs often lead to competitive side reactions, such as the nucleophilic attack of n-BuLi on other electrophilic centers in the molecule.

  • Storage Stability : The compound is supplied as a hydrochloride salt rather than a free base. The free secondary amine is susceptible to air oxidation and can absorb atmospheric carbon dioxide to form carbamate salts[3]. The HCl salt ensures long-term shelf stability and precise stoichiometric handling.

Quantitative Comparison of Analogs
Property / Analog1-(2-Iodophenyl)-N-methylmethanamine1-(2-Bromophenyl)-N-methylmethanamine1-(2-Chlorophenyl)-N-methylmethanamineN-Methylbenzylamine (Unsubstituted)
Aryl C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol~96 kcal/molN/A (C–H: ~110 kcal/mol)
Pd-Catalyzed Oxidative Addition Rate Extremely Fast (Mild Cond.)Moderate (Requires Heat)Very Slow (Special Ligands)Non-reactive
Halogen-Metal Exchange (n-BuLi) -78 °C (Instantaneous)-78 °C to -20 °C (Slow)UnfavorableN/A
Primary Application Mild cross-coupling, Barbier cyclizations[1]High-temp coupling, robust intermediatesCost-effective bulk synthesisBasification, simple amine donor[3]

Pathway Visualizations

Reactivity Root N-Methylbenzylamine Halogen Analogs Iodo 2-Iodo Analog (1-(2-Iodophenyl)-...) Root->Iodo Bromo 2-Bromo Analog Root->Bromo Chloro 2-Chloro Analog Root->Chloro I_Ox Oxidative Addition: Extremely Fast (Mild Cond.) Iodo->I_Ox B_Ox Oxidative Addition: Moderate (Requires Heat/Ligands) Bromo->B_Ox C_Ox Oxidative Addition: Slow (Requires Special Catalysts) Chloro->C_Ox

Logic tree comparing oxidative addition reactivity of ortho-halogenated N-methylbenzylamine analogs.

Barbier A 2-Iodo-N-methylbenzylamine (Precursor) B N-(2-Iodobenzyl)phenacylamine (Intermediate) A->B Alkylation (Phenacyl bromide) C Organolithium Intermediate (Halogen-Metal Exchange) B->C n-BuLi (-78°C) D 1,2,3,4-Tetrahydroisoquinolin-4-ol (Final Product) C->D Intramolecular Cyclization

Synthetic workflow of 1,2,3,4-tetrahydroisoquinolin-4-ols via intramolecular Barbier reaction.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in validation mechanisms.

Protocol A: Boc-Protection for Chemoselective Cross-Coupling

Objective : Mask the secondary amine of 1-(2-Iodophenyl)-N-methylmethanamine to prevent nucleophilic interference and catalyst poisoning during downstream Pd-catalyzed cross-coupling[4].

  • Free-Basing : Suspend 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (1.0 eq) in dichloromethane (DCM). Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10. Extract the free amine into the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Protection : Dissolve the resulting free amine in tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of N,N-dimethylpyridin-4-amine (DMAP). Stir at room temperature for 4-6 hours.

  • Validation Check (Self-Correction) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The complete disappearance of the ninhydrin-active secondary amine spot (starting material) and the emergence of a higher

    
     UV-active spot confirms full conversion. If the starting material persists, add an additional 0.1 eq of Boc₂O.
    
  • Workup : Quench the mixture with water, extract with ethyl acetate, wash with brine, dry, and concentrate to yield tert-butyl 2-iodobenzyl(methyl)carbamate[4].

Protocol B: Intramolecular Barbier Cyclization for Isoquinoline Synthesis

Objective : Exploit the low C–I bond dissociation energy to drive a rapid halogen-metal exchange, constructing a 4-substituted 1,2,3,4-tetrahydroisoquinoline core[1].

  • Precursor Synthesis : Alkylate the free base of 1-(2-Iodophenyl)-N-methylmethanamine with phenacyl bromide in the presence of K₂CO₃ to yield the intermediate N-(2-iodobenzyl)phenacylamine[1].

  • Lithiation : Dissolve the intermediate in strictly anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Exchange & Cyclization : Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes). The iodine-lithium exchange occurs almost instantaneously. The resulting highly nucleophilic organolithium species rapidly attacks the pendant phenacyl carbonyl group[1].

  • Validation Check (Mechanistic Proof) : To validate that the halogen-metal exchange is occurring faster than competitive side reactions, a small control aliquot can be drawn immediately after n-BuLi addition and quenched with Deuterium Oxide (D₂O). GC-MS or NMR analysis of this aliquot will show >95% deuterium incorporation at the ortho-position, proving the efficiency of the lithiation.

  • Workup : Quench the main reaction vessel with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with ethyl acetate to isolate the desired 1,2,3,4-tetrahydroisoquinolin-4-ol derivative[1].

References

  • N-Methylbenzylamine | CAS#:103-67-3 - Chemsrc
  • Synthesis of tert-Butyl 2-iodobenzyl(methyl)
  • 2-[(2-Iodo-4,5-dimethoxy-benzyl)-methyl-amino]-1-(4-methoxy-phenyl)
  • Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - NIH

Sources

independent verification of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride's published results

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification & Comparative Analysis: 1-(2-Iodophenyl)-N-methylmethanamine HCl

Executive Summary & Strategic Context

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as 2-Iodo-N-methylbenzylamine HCl ) is a high-value synthetic intermediate, primarily utilized as a precursor for tetrahydroisoquinolines and isoindolines via intramolecular cyclization (e.g., Heck reaction, Barbier reaction, or Lithiation-Insertion).

This guide provides an independent verification framework for researchers attempting to reproduce the high-efficiency cyclization results reported in foundational literature (e.g., Kihara et al., Tetrahedron Lett. 1990 and Heterocycles 1999).

The Core Problem: Commercial batches of 2-iodo-benzylamines are prone to light-induced de-iodination and oxidation. Using a degraded precursor leads to stalled cyclization and complex byproduct mixtures (e.g., de-halogenated benzylamines).

This Guide Validates:

  • Chemical Identity: Distinguishing the active 2-Iodo species from 2-Bromo analogs or de-iodinated impurities.

  • Functional Competence: Verifying the "Published Result" that this precursor enables mild, room-temperature cyclization where cheaper alternatives (Bromo/Chloro) fail.

Technical Specifications & Identity Verification

Before initiating complex synthesis, the material must pass a rigorous "Fingerprint Check" to ensure it matches the published spectral data.

A. Spectral Fingerprint (NMR & MS)

Table 1: Reference Spectral Data for Verification

ParameterExpected Value (HCl Salt in DMSO-d6)Diagnostic Significance
1H NMR (Benzylic)

4.15 – 4.25 ppm (Singlet, 2H)
Shift confirms N-protonation. If < 3.9 ppm, free base is present.
1H NMR (N-Methyl)

2.55 – 2.65 ppm (Singlet, 3H)
Integral ratio (3:2) with benzylic peak is critical for purity.
1H NMR (Aromatic)

7.90 ppm (Doublet, 1H, J=7.8 Hz)
The C3-proton ortho to Iodine is distinctively downfield. Loss of this doublet indicates de-iodination.
13C NMR (C-I)

~100 – 105 ppm
Carbon attached to Iodine is significantly upfield compared to Br/Cl analogs.
Mass Spectrometry [M+H]+ = 248.0 (Free Base Mass)Must match Iodine isotope pattern (Monoisotopic mass dominance).
B. Purity Verification Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient 5% to 95% MeCN in Water (+0.1% TFA).

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine bonds).

  • Acceptance Criteria: Purity > 98.0%.

  • Common Impurity: N-methylbenzylamine (De-iodinated artifact, RT ~0.85x of target).

Comparative Performance: The "Stress Test"

The primary "published result" associated with this compound is its superior reactivity in intramolecular coupling compared to its Bromo-analog. We verify this claim through a Competitive Cyclization Assay .

Hypothesis: If the 1-(2-Iodophenyl)-N-methylmethanamine is of high quality, it should undergo Pd-catalyzed cyclization to N-methylisoindoline at significantly lower temperatures than the Bromo-analog.

Comparative Data: Iodo- vs. Bromo- Precursors

Table 2: Cyclization Efficiency (Benchmark: Intramolecular Heck Reaction)

Feature1-(2-Iodophenyl)-...[1][2] (Target) 1-(2-Bromophenyl)-... (Alternative) Verification Verdict
Catalyst Loading 1-2 mol% Pd(OAc)25-10 mol% Pd(OAc)2Iodo-analog requires 5x less catalyst.
Temperature 60°C - 80°C> 100°C (Reflux)Iodo-analog reacts under milder conditions.
Time to Completion 2 - 4 Hours12 - 24 HoursCritical Check: If reaction > 6h, material is suspect.
Yield (Published) > 90%~ 75%Lower yield in Bromo due to hydrodebromination.

Experimental Protocols

Protocol A: Functional Verification (Intramolecular Cyclization)

Use this protocol to validate the "activity" of your batch against published standards.

  • Setup: In a flame-dried Schlenk tube, dissolve 1-(2-Iodophenyl)-N-methylmethanamine HCl (1.0 equiv) in dry DMF (0.1 M).

  • Reagents: Add Pd(OAc)2 (0.02 equiv), PPh3 (0.04 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction: Heat to 80°C under Argon. Monitor via TLC/LC-MS every 30 mins.

  • Checkpoint:

    • Pass: Complete consumption of starting material within 4 hours. Product Mass [M+H]+ = 134.1 (N-methylisoindoline).

    • Fail: Starting material persists > 6 hours OR significant formation of N-methylbenzylamine (Mass 122.1).

Protocol B: Stability Handling
  • Storage: Store at -20°C. Protect from light (wrap vial in foil). Iodine-carbon bonds are photosensitive.

  • Handling: Free-base generation should be done immediately prior to use to prevent oxidation.

Visualizing the Verification Logic

The following diagram illustrates the decision tree for verifying the compound's identity and functional quality.

VerificationWorkflow Start Start: Receive 1-(2-Iodophenyl)-N-methylmethanamine HCl IdentityCheck Step 1: Identity Verification (1H NMR & HPLC) Start->IdentityCheck Decision1 Does NMR show doublet at 7.9 ppm? IdentityCheck->Decision1 FailIdentity REJECT: De-iodinated or Wrong Isomer Decision1->FailIdentity No FunctionalCheck Step 2: Functional Stress Test (Pd-Catalyzed Cyclization) Decision1->FunctionalCheck Yes ResultCheck Conversion > 90% within 4 Hours? FunctionalCheck->ResultCheck Pass VERIFIED: High-Quality Reagent Suitable for Library Synthesis ResultCheck->Pass Yes FailActivity WARNING: Low Activity (Likely Catalyst Poison or Oxidation) ResultCheck->FailActivity No

Caption: Logical workflow for validating chemical identity and functional reactivity of the Iodo-precursor.

Mechanism of Action (The "Published" Pathway)

Understanding why this compound is verified via cyclization requires visualizing the mechanism. The Iodine atom acts as the specific "oxidative addition" site for Palladium, a step that is significantly slower in Bromo-analogs.

CyclizationMechanism Precursor 2-Iodo-N-methyl benzylamine OxAdd Oxidative Addition (Ar-Pd-I Species) Precursor->OxAdd + Pd(0) (Fast for I, Slow for Br) Pd0 Pd(0) Catalyst Pd0->OxAdd Cyclization Intramolecular Amination/Heck OxAdd->Cyclization Base (Cs2CO3) Product N-Methylisoindoline (Cyclized Product) Cyclization->Product - Pd(0) - HI salt

Caption: The critical Pd-catalyzed cyclization pathway. The "Iodo" substituent ensures the first step (Oxidative Addition) is rapid.

References

  • Kihara, M., et al. (1990).[3] "A new intramolecular Barbier reaction of N-(2-iodobenzyl)phenacylamines: A convenient synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ols." Tetrahedron Letters, 31(37), 5347-5348.[3]

  • Kihara, M., et al. (1999). "New reduction reaction of benzylic alcohols with acid and proof of the intermolecular hydride shift mechanism." Heterocycles, 51(10), 2429.

  • PubChem Compound Summary. (2025). "1-(2-Iodophenyl)-N-methylmethanamine."[1] National Center for Biotechnology Information.

  • Sigma-Aldrich Product Sheet. (2025). "2-Bromo-N-methylbenzylamine (Comparative Analog)."

Sources

A Comparative Guide to the Synthesis of 1-(2-Iodophenyl)-N-methylmethanamine Hydrochloride: A Modern Approach to a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an iodinated phenyl ring, provides a versatile handle for further functionalization via cross-coupling reactions, while the secondary amine moiety is a common pharmacophore. The efficient and reliable synthesis of this intermediate is therefore of significant interest to researchers and drug development professionals.

This guide provides an in-depth comparison of two synthetic methodologies for the preparation of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride: a traditional direct alkylation approach and a modern, greener reductive amination method. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, safety, and environmental impact. Our aim is to equip researchers with the necessary information to make informed decisions when selecting a synthetic route for this important compound.

Traditional Synthesis: Direct N-Methylation with Methyl Iodide

The classical approach to the N-methylation of primary amines involves direct alkylation with a suitable methylating agent, most commonly methyl iodide. This SN2 reaction, while straightforward in principle, is often hampered by a lack of selectivity.

The Challenge of Overalkylation

The primary drawback of direct alkylation is the potential for overalkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second methylation event and the formation of the corresponding tertiary amine and even a quaternary ammonium salt. This lack of selectivity can result in complex product mixtures, necessitating challenging purification procedures and ultimately leading to lower yields of the desired secondary amine.

Safety and Environmental Concerns of Methyl Iodide

Methyl iodide is a highly reactive and volatile compound, posing significant health and safety risks. It is classified as a toxic and potentially carcinogenic substance, requiring strict handling protocols and specialized equipment to minimize exposure.[1][2][3] From an environmental perspective, the use of toxic alkylating agents like methyl iodide contributes to the generation of hazardous waste, which is a key concern in modern "green" chemistry.[4]

Experimental Protocol: Traditional Direct N-Methylation

Starting Material: (2-Iodophenyl)methanamine

Reagents: Methyl Iodide, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN)

Procedure:

  • To a solution of (2-Iodophenyl)methanamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride.

A New Approach: Reductive Amination

Reductive amination has emerged as a powerful and highly selective alternative for the synthesis of secondary amines.[5][6][7] This one-pot reaction involves the formation of an imine intermediate from a primary amine and a carbonyl compound, which is then reduced in situ to the desired secondary amine.

Mechanism and Advantages

The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl group of an aldehyde (in this case, formaldehyde) to form a hemiaminal, which then dehydrates to an imine. A reducing agent present in the reaction mixture then selectively reduces the imine to the secondary amine.

A key advantage of this method is the circumvention of overalkylation. The imine intermediate is less susceptible to further reaction with the amine compared to the direct alkylation pathway. This results in cleaner reaction profiles and higher yields of the desired mono-alkylated product.[8]

"Green" Chemistry Considerations

From a green chemistry perspective, reductive amination offers several advantages over traditional alkylation.[9] Formaldehyde, while a hazardous substance, is often used as an aqueous solution, which is less volatile and easier to handle than methyl iodide. Furthermore, the reducing agents commonly employed, such as sodium borohydride, are generally less toxic and produce less hazardous byproducts than traditional alkylating agents.[10]

Experimental Protocol: New Synthesis via Reductive Amination

Starting Material: (2-Iodophenyl)methanamine

Reagents: Formaldehyde (37% in H₂O), Sodium Borohydride (NaBH₄), Methanol (CH₃OH)

Procedure:

  • Dissolve (2-Iodophenyl)methanamine (1.0 eq) in methanol.

  • Add an aqueous solution of formaldehyde (1.2 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

  • Convert the free base to the hydrochloride salt as described in the traditional method.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic methods are evaluated based on several key performance indicators.

Parameter Traditional Method (Direct Alkylation) New Method (Reductive Amination)
Plausible Yield 60-70%85-95%
Purity (Crude) Moderate (often contains over-alkylated byproducts)High
Reaction Time 12-18 hours3-5 hours
Purification Column chromatography typically requiredOften minimal purification needed
Safety High (uses toxic and volatile methyl iodide)Moderate (uses formaldehyde and sodium borohydride)
Environmental Impact Higher (hazardous waste from methyl iodide)Lower (less toxic reagents and byproducts)
Selectivity Low (risk of overalkylation)High (selective mono-methylation)

Validation of the Final Product

Independent of the synthetic route chosen, the identity and purity of the final product, 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride, must be rigorously confirmed. Standard analytical techniques for this validation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. Plausible ¹H NMR (400 MHz, DMSO-d₆) chemical shifts would include signals for the aromatic protons, the benzylic CH₂ group, the N-methyl group, and the N-H proton of the hydrochloride salt.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretch of the ammonium salt and the aromatic C-H and C=C bonds.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass of the molecular ion, confirming the elemental composition.

Workflow and Pathway Visualizations

To further illustrate the discussed synthetic strategies, the following diagrams have been generated.

Traditional Synthesis Pathway

Traditional_Synthesis Start (2-Iodophenyl)methanamine Reagents CH3I, K2CO3 Acetonitrile Product 1-(2-Iodophenyl)-N-methylmethanamine Reagents->Product Direct Alkylation (SN2) HCl_Salt 1-(2-Iodophenyl)-N-methylmethanamine •HCl Product->HCl_Salt HCl gas

Caption: Traditional synthesis via direct alkylation.

New Synthesis Pathway

New_Synthesis Start (2-Iodophenyl)methanamine Imine_Formation Imine Intermediate Start->Imine_Formation Formaldehyde Product 1-(2-Iodophenyl)-N-methylmethanamine Imine_Formation->Product NaBH4 (Reduction) HCl_Salt 1-(2-Iodophenyl)-N-methylmethanamine •HCl Product->HCl_Salt HCl gas

Caption: New synthesis via reductive amination.

Experimental Workflow for the New Method

Experimental_Workflow cluster_0 One-Pot Reaction cluster_1 Work-up and Isolation cluster_2 Final Product Formation A 1. Dissolve Amine in Methanol B 2. Add Formaldehyde (Imine Formation) A->B C 3. Add NaBH4 (Reduction) B->C D 4. Aqueous Quench C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Salt Formation (HCl) F->G H 8. Filtration and Drying G->H

Caption: Step-by-step workflow for the new synthesis method.

Conclusion

The synthesis of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride can be successfully achieved by both traditional direct alkylation and modern reductive amination methods. However, a comparative analysis clearly demonstrates the superiority of the reductive amination approach. This newer method offers significant advantages in terms of chemical yield, purity of the crude product, reaction time, and, most importantly, safety and environmental friendliness.

For researchers and drug development professionals seeking an efficient, reliable, and greener synthesis of this key intermediate, reductive amination represents the state-of-the-art methodology. Its adoption aligns with the principles of sustainable chemistry without compromising on the quality and quantity of the desired product.

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from Calibre Chemicals website.

  • Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Oxford Lab Fine Chem. (n.d.). METHYL IODIDE - (For Synthesis) MSDS CAS : 76-88-4.
  • ChemicalBook. (2019, September 10). Iodomethane-Hazard and Toxicity.
  • New Jersey Department of Health. (1999, November). Methyl iodide - HAZARD SUMMARY.
  • Sigma-Aldrich. (2010, April 29).
  • Wikipedia. (n.d.). Reductive amination.[5]

  • Frontiers in Chemistry. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.[6]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.[7]

  • Royal Society of Chemistry. (2025, March 6). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.[9]

  • Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine.
  • EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.[8]

  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[11]

  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.[12]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[10]

  • Royal Society of Chemistry. (n.d.). A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach. Organic & Biomolecular Chemistry.

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284906).
  • Journal of the Chemical Society C. (n.d.).
  • Juniper Publishers. (2025, August 13).
  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • BLD Pharm. (n.d.). 1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine hydrochloride.
  • Sigma-Aldrich. (n.d.). (2-Iodophenyl)methanamine | 39959-51-8.
  • ChemRxiv. (2021, January 21). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C.[4]

Sources

comparative study of the pharmacokinetic profiles of similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of pharmacokinetic (PK) profiles requires moving beyond superficial half-life values to understand the fundamental structural biology that drives drug disposition. This guide provides a rigorous, head-to-head comparison of two structurally similar but pharmacokinetically distinct Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs): Liraglutide and Semaglutide .

By examining how specific molecular modifications alter enzymatic stability and protein binding, researchers can apply these rational design principles to novel peptide therapeutics.

Structural Biology: The Mechanistic Drivers of PK Divergence

Native GLP-1 (7-37) is an endogenous incretin hormone with a highly transient physiological presence, exhibiting a half-life (


) of merely 1.5 to 2 minutes. This rapid clearance is driven by two factors: swift proteolytic cleavage by Dipeptidyl Peptidase-4 (DPP-4) at the N-terminus (specifically after the Alanine at position 8), and rapid renal filtration due to its small molecular weight.

To achieve clinical utility, both Liraglutide and Semaglutide were engineered with ~94% sequence homology to native GLP-1, but with critical structural modifications designed to extend their systemic circulation[1].

  • Liraglutide: Utilizes a Lys34 to Arg34 substitution to ensure only one attachment site (Lys26) for a lipophilic substituent. A C16 fatty acid (palmitic acid) is attached to Lys26 via a

    
    -glutamyl spacer. This C16 chain promotes non-covalent binding to human serum albumin (HSA), creating a steric shield that partially protects the peptide backbone from DPP-4 and prevents renal filtration[2].
    
  • Semaglutide: Builds upon this architecture with two critical upgrades. First, the Alanine at position 8 is replaced with the unnatural amino acid

    
    -aminoisobutyric acid (Aib8). The gem-dimethyl group of Aib creates profound steric hindrance, rendering the peptide virtually completely resistant to DPP-4 cleavage[1][2]. Second, the lipophilic side chain is upgraded to a C18 fatty di-acid attached via a longer spacer (a 
    
    
    
    -glutamyl linked to two 8-amino-3,6-dioxaoctanoic acid [OEG] units)[1][2]. The distal carboxylic acid of the C18 chain provides an additional ionic interaction with HSA, exponentially increasing binding affinity (>99% bound in plasma).

G GLP1 Native GLP-1 (7-37) Rapid DPP-4 Degradation t½ = 1.5 - 2 min LiraMods Modifications: 1. Lys34 -> Arg34 2. Lys26 + γ-Glu spacer + C16 Palmitic Acid GLP1->LiraMods SemaMods Modifications: 1. Ala8 -> Aib8 (DPP-4 resistance) 2. Lys34 -> Arg34 3. Lys26 + γ-Glu + 2x OEG + C18 Stearic Di-acid GLP1->SemaMods Lira Liraglutide Daily Dosing t½ = 13 - 15 hours Sema Semaglutide Weekly Dosing t½ = 165 hours LiraMods->Lira SemaMods->Sema

Figure 1: Rational design evolution from native GLP-1 to long-acting analogues.

Comparative Pharmacokinetic Data

The structural differences described above translate into vastly different macroscopic PK parameters. The enhanced albumin binding and absolute DPP-4 resistance of semaglutide result in a clearance rate that is an order of magnitude lower than that of liraglutide.

Table 1: Key Pharmacokinetic Parameters (Subcutaneous Administration in Humans)

ParameterLiraglutideSemaglutideMechanistic Rationale
Elimination Half-Life (

)
13 – 15 hours[2]~165 hours (approx. 1 week)[2]Aib8 prevents enzymatic degradation; C18 di-acid prevents renal clearance.
Apparent Clearance (CL/F) 0.6 – 1.2 L/h[3]0.035 – 0.05 L/h[3]Stronger HSA affinity of the C18 di-acid drastically limits the free fraction available for clearance.
Volume of Distribution (Vd) 11.0 – 24.7 L[3]7.7 – 12.5 L[3]>99% albumin binding restricts semaglutide primarily to the central plasma compartment.
Time to Peak Concentration (

)
~12 hours[3]24 – 72 hours[1]Subcutaneous depot absorption is delayed by localized self-association and tissue albumin binding.
Clinical Dosing Interval Once DailyOnce Weekly

dictates the frequency required to maintain steady-state therapeutic concentrations.

Experimental Workflow: In Vivo PK Profiling of Peptide Therapeutics

To empirically validate the PK differences between compounds like Liraglutide and Semaglutide, researchers must employ highly sensitive bioanalytical techniques. Due to the high degree of albumin binding and the potential for matrix effects, standard ELISA assays often lack the dynamic range and specificity required.

The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for comparative PK profiling.

PK_Workflow Dosing 1. Subcutaneous Administration (Animal Model) Sampling 2. Serial Blood Sampling (0 to 336 hours) Dosing->Sampling Extraction 3. Plasma Protein Precipitation & SPE Extraction Sampling->Extraction LCMS 4. LC-MS/MS Quantification (MRM Mode) Extraction->LCMS Analysis 5. Non-Compartmental PK Analysis (AUC, t½, CL, Vd) LCMS->Analysis

Figure 2: Standardized LC-MS/MS workflow for comparative PK profiling.

Step-by-Step Methodology

Step 1: Dosing and Serial Sampling Strategy

  • Causality: The sampling window must capture at least 4 to 5 half-lives to accurately calculate the terminal elimination rate constant (

    
    ). Truncating the sampling window will falsely elevate the calculated clearance.
    
  • Action: Administer the compounds subcutaneously to the selected animal model (e.g., Cynomolgus monkeys). For Liraglutide, sample blood at 0, 2, 4, 8, 12, 24, 48, and 72 hours. For Semaglutide, extend the sampling to 0, 4, 12, 24, 48, 72, 168, 336, and 504 hours.

  • Handling: Collect blood in

    
     tubes pre-treated with a DPP-4 inhibitor cocktail to prevent ex vivo degradation of the analytes. Centrifuge immediately at 4°C to isolate plasma.
    

Step 2: Sample Preparation via Solid Phase Extraction (SPE)

  • Causality: Direct protein precipitation (PPT) is insufficient for highly lipophilic peptides, as they co-precipitate with albumin, leading to massive signal loss. Mixed-mode anion exchange SPE disrupts the peptide-albumin bond while removing endogenous phospholipids.

  • Action:

    • Spike 50 µL of plasma with a stable-isotope labeled internal standard (SIL-IS).

    • Dilute 1:1 with 1% formic acid to disrupt protein binding.

    • Load onto a pre-conditioned Oasis MAX (Mixed-mode Anion eXchange) SPE plate.

    • Wash with 5% methanol in water, followed by 100% methanol to remove neutral lipids.

    • Elute the target peptides using 2% formic acid in acetonitrile. Evaporate to dryness under

      
       and reconstitute in the mobile phase.
      

Step 3: LC-MS/MS Quantification

  • Causality: Peptides generate multiple charge states during electrospray ionization (ESI). Selecting the most abundant multiply-charged precursor ion ensures maximum sensitivity.

  • Action: Inject the reconstituted sample onto a C18 UPLC column (e.g., Waters ACQUITY BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions (e.g., the

    
     or 
    
    
    
    precursor ions transitioning to specific b- or y-series fragment ions).

Step 4: Non-Compartmental Analysis (NCA)

  • Action: Import the validated concentration-time data into PK software (e.g., Phoenix WinNonlin). Calculate the Area Under the Curve (

    
    ) using the linear up/log down trapezoidal rule. Derive Clearance (
    
    
    
    ) and Volume of Distribution (
    
    
    ).

Conclusion

The comparative pharmacokinetics of Liraglutide and Semaglutide perfectly illustrate how precise molecular engineering dictates systemic drug disposition. While Liraglutide's C16 fatty acid successfully extends the half-life of native GLP-1 from minutes to 13-15 hours[2], it still requires daily administration. By substituting Aib at position 8 to halt enzymatic degradation and elongating the lipophilic chain to a C18 di-acid to maximize albumin binding, Semaglutide achieves a remarkable 165-hour half-life[2] and an exceptionally low clearance rate of ~0.035 L/h. These structural optimizations directly translate to the clinical advantage of once-weekly dosing and superior steady-state accumulation.

References

  • A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist. nih.gov.
  • Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial. nih.gov.
  • A Review on Semaglutide: An Oral Glucagon-Like Peptide 1 Receptor Agonist in Management of Type 2 Diabetes Mellitus. nih.gov.
  • Population Pharmacokinetics of Semaglutide for Type 2 Diabetes. d-nb.info.

Sources

Safety Operating Guide

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the proper handling and disposal of 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2-iodobenzylamine hydrochloride) requires a strict adherence to Environmental Health and Safety (EHS) protocols. This compound is frequently utilized as a precursor in complex organic synthesis, including Pd(0)-catalyzed intramolecular α-arylation and domino reactions[1].

Because this compound contains both an amine hydrochloride and an aryl iodide[2], its waste stream presents specific environmental and logistical challenges. Improper disposal of halogenated organics can lead to the formation of highly toxic byproducts (such as dioxins) if incinerated at standard temperatures. Therefore, it must be managed strictly within professional laboratory settings using recognized hazardous waste protocols.

Chemical Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical profile of the waste material to ensure proper segregation.

ParameterSpecificationEHS Implication
Chemical Name 1-(2-Iodophenyl)-N-methylmethanamine HClPrecise labeling required for EHS tracking.
Base Formula C8H10IN[3]Contains Iodine (Halogen). Must be segregated from non-halogenated waste.
Physical State Solid (Hydrochloride salt) or Aqueous/Organic SolutionDictates the choice of primary containment vessel.
Waste Classification Halogenated Organic WasteRequires high-temperature incineration by a licensed contractor.
Primary Hazards Skin/Eye Irritant, Environmental HazardMandates the use of proper PPE and secondary containment.

Standard Operating Procedure: Disposal Methodology

The following step-by-step methodology outlines the self-validating system for processing this chemical waste. The causality behind each step is rooted in preventing cross-contamination and ensuring compliance with Resource Conservation and Recovery Act (RCRA) principles or local equivalents.

Step 1: Hazard Assessment and PPE Implementation

  • Action: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a standard laboratory coat. All handling must occur within a certified chemical fume hood.

  • Rationale: The hydrochloride salt can form fine, irritating dusts. If dissolved in organic solvents (e.g., DMF or THF, commonly used in its reactions[1]), the solvent itself presents inhalation and flammability hazards.

Step 2: Waste Segregation (The Halogen Rule)

  • Action: Identify whether the waste is solid (pure salt/spill cleanup) or liquid (reaction mother liquor/washings). Strictly segregate this waste into designated "Halogenated Waste" streams.

  • Rationale: Mixing halogenated waste (containing the iodine atom) with non-halogenated waste significantly increases disposal costs and environmental risks. Halogenated waste requires specialized high-temperature incineration to prevent the atmospheric release of corrosive hydrogen iodide (HI) or other toxic halogenated byproducts.

Step 3: Primary Containment

  • Action:

    • For Solids: Place contaminated consumables (weigh boats, filter papers) and solid chemical waste into a sealable, puncture-resistant High-Density Polyethylene (HDPE) container.

    • For Liquids: Transfer solutions into an HDPE carboy designated for halogenated solvents. Do not fill past 80% capacity.

  • Rationale: HDPE provides excellent chemical resistance against both the acidic nature of the hydrochloride salt and the organic solvents typically associated with its use. Leaving 20% headspace in liquid containers prevents over-pressurization from vapor expansion.

Step 4: Labeling and Secondary Containment

  • Action: Affix a standardized Hazardous Waste label to the primary container immediately upon adding the first drop/gram of waste. The label must explicitly list "1-(2-Iodophenyl)-N-methylmethanamine hydrochloride" and the specific solvents present. Place the primary container in a secondary containment tray.

  • Rationale: "Unknown" waste triggers costly analytical testing by disposal contractors. Secondary containment prevents environmental release in the event of primary vessel failure.

Step 5: Institutional Transfer

  • Action: Submit a waste pickup request to your institution's EHS department. Do not attempt to neutralize, dilute, or treat the waste yourself.

  • Rationale: Professional EHS departments contract with licensed facilities that possess the specialized scrubbers and high-temperature kilns required to safely destroy halogenated organic compounds.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing 1-(2-Iodophenyl)-N-methylmethanamine hydrochloride waste based on its physical state.

Workflow for the segregation and disposal of halogenated organic amine salts.

References

  • PubChem Compound Summary for CID 11086077 | National Center for Biotechnology Information. "1-(2-Iodophenyl)-N-methylmethanamine" |[Link]

  • LookChem Chemical Database | LookChem. "Cas 113258-86-9,(2-iodophenyl)-N-methylmethanamine" |[Link]

  • Pd(0)-Catalyzed Intramolecular α-Arylation of Sulfones | Universitat de Barcelona (UB). "General procedure for the three-step domino reactions involving N-methyl-2-iodobenzylamine" |[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.